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[(3-Fluorophenyl)methyl](3-methoxypropyl)amine Documentation Hub

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  • Product: [(3-Fluorophenyl)methyl](3-methoxypropyl)amine
  • CAS: 1038235-71-0

Core Science & Biosynthesis

Foundational

biological activity of (3-Fluorophenyl)methylamine

An In-Depth Technical Guide to the Biological Activity and Pharmacological Utility of (3-Fluorophenyl)methylamine Executive Summary (3-Fluorophenyl)methylamine (CAS: 100-82-3), commonly referred to as 3-fluorobenzylamine...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity and Pharmacological Utility of (3-Fluorophenyl)methylamine

Executive Summary

(3-Fluorophenyl)methylamine (CAS: 100-82-3), commonly referred to as 3-fluorobenzylamine (3-FBA), is a highly privileged building block in modern medicinal chemistry[1]. While structurally simple, the strategic placement of a fluorine atom at the meta position of the benzylamine scaffold imparts profound physicochemical and pharmacokinetic advantages. For drug development professionals, 3-FBA serves as a critical pharmacophore for tuning lipophilicity, enhancing metabolic stability against cytochrome P450 (CYP450) oxidation, and modulating the pKa of the adjacent amine[2][3].

This technical whitepaper synthesizes the latest field-proven insights into the biological activities of 3-FBA-derived compounds, detailing their mechanistic roles across oncology, neurodegeneration, and infectious diseases.

Mechanistic Rationale: The Role of the 3-Fluorobenzyl Pharmacophore

The integration of 3-FBA into drug scaffolds is rarely arbitrary; it is driven by specific structure-activity relationship (SAR) requirements:

  • Electronic and Steric Modulation: Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) closely mimics that of hydrogen (1.20 Å). In the context of 3-FBA, the meta-fluorine withdraws electron density from the aromatic ring via inductive effects (-I), which strengthens cation-π and π-π stacking interactions within enzyme active sites (e.g., cholinesterases)[4].

  • Metabolic Resistance: Aromatic hydroxylation by CYP450 enzymes typically occurs at electron-rich positions. The electron-withdrawing nature of the fluorine atom in 3-FBA deactivates the ring toward electrophilic attack, significantly extending the biological half-life of the parent molecule[5].

  • Induced-Fit Hydrophobic Binding: In kinase and protease inhibitors, the 3-fluorobenzyl moiety often acts as a conformational anchor. The fluorine atom provides a highly specific vector for halogen bonding and hydrophobic packing, driving selectivity profiles that un-substituted benzylamines cannot achieve[6][7].

Key Biological Targets and Therapeutic Applications

Oncology: Selective Carbonic Anhydrase (CA IX/XII) Inhibition

Tumor microenvironments are notoriously hypoxic, leading to the overexpression of Carbonic Anhydrase IX and XII to regulate intracellular pH. Traditional sulfonamide inhibitors lack selectivity, causing off-target toxicity by inhibiting cytosolic CA I and II[8].

When 3-FBA is coupled with coumarin-carboxylic acids to form coumarinamides, a novel "prodrug" mechanism is unlocked. The coumarin ring is hydrolyzed by the esterase activity of CA IX/XII into a 2-hydroxycinnamic acid derivative. The 3-fluorobenzyl tail sterically blocks the entrance of the active site without coordinating directly to the zinc ion, achieving unprecedented selectivity for cancer-associated isoforms and inducing G1/S cell cycle arrest in A549 lung cancer cells[8].

Mechanism Prodrug 3-FBA Coumarinamide (Prodrug) Esterase CA IX Esterase Activity (Hydrolysis) Prodrug->Esterase Active 2-Hydroxycinnamic Acid (Active Inhibitor) Esterase->Active Binding Active Site Blockade (Zn2+ Independent) Active->Binding Outcome Tumor Cell Apoptosis/Arrest Binding->Outcome

Mechanism of action for 3-FBA-derived coumarinamide CA IX inhibition.

Antiviral Agents: SARS-CoV Papain-like Protease (PLpro)

In the development of anti-SARS drug candidates, 3-FBA has been utilized to decorate piperidine-4-carboxamide cores. The resulting compounds (e.g., compound 15g) act as competitive inhibitors of SARS-CoV PLpro. The 3-fluorobenzyl group provides the optimal size and conformational freedom to achieve an inhibitor-induced-fit mechanism within the PLpro binding pocket, yielding sub-micromolar enzymatic inhibition[7].

Kinase Inhibition: GRK2 Selectivity

G Protein-Coupled Receptor Kinase 2 (GRK2) is a critical target for heart failure. Developing selective GRK2 inhibitors is challenging due to the structural homology with other AGC kinases like ROCK1. By appending 3-FBA to a ROCK1 inhibitor scaffold, researchers successfully mimicked the difluorobenzyl amide binding pose of highly selective (but poorly bioavailable) probes. The 3-FBA moiety exploits a specific hydrophobic binding site in GRK2, drastically shifting the selectivity profile away from ROCK1 while maintaining high potency[6].

Metal-Based Therapeutics: Co(III)-Schiff Base Prodrugs

Cobalt(III) complexes are being investigated as less toxic alternatives to cisplatin. 3-FBA serves as an axial ligand in [Co(Schiff base)(L)2]+ complexes. These complexes act as prodrugs; in the reducing environment of a tumor (high ascorbate levels), they undergo sequential, dissociative ligand exchange. The presence of 3-FBA heavily impacts the entropy of activation. Complexes utilizing 3-FBA exchange rapidly upon reduction, and this exchange rate directly correlates with their potent cytotoxic activity against cancer cells[9].

Workflow Start 3-Fluorobenzylamine (Starting Material) Target1 Coumarinamides (CA IX/XII Inhibitors) Start->Target1 Amidation Target2 Triazole Derivatives (AChE/BChE Inhibitors) Start->Target2 Click Chemistry Target3 Co(III)-Schiff Base (Anticancer Prodrugs) Start->Target3 Axial Ligation Target4 Piperidine Carboxamides (SARS-CoV PLpro Inhibitors) Start->Target4 N-Alkylation Eval1 Antiproliferative Assay (A549 Cells) Target1->Eval1 Eval2 Ellman's Assay (Enzyme Kinetics) Target2->Eval2 Eval3 Ligand Exchange Assay (Cytotoxicity Correlation) Target3->Eval3 Eval4 FRET-based Cleavage Assay (Antiviral Efficacy) Target4->Eval4

Workflow for the synthesis and biological evaluation of 3-FBA derived therapeutic agents.

Quantitative Data Summary

The table below summarizes the biological efficacy of key 3-FBA derivatives across various therapeutic targets, demonstrating the versatility of this pharmacophore.

Target Enzyme / ReceptorCompound Class (3-FBA Derivative)Primary Activity MetricSelectivity / Notes
SARS-CoV PLpro Piperidine-4-carboxamide (Compound 15g)IC50 = 0.67 μM[7]Low micromolar antiviral activity; competitive inhibitor.
GRK2 Fluoro-aromatic Amide (Compound 12c)IC50 = 0.13 - 0.77 μM[6]>175-fold selectivity over ROCK1; utilizes hydrophobic pocket.
Carbonic Anhydrase IX CoumarinamideKi = 19.1 - 89.3 μM[8]High selectivity for tumor-associated CA IX over cytosolic CA I/II.
Cholinesterase (BChE) 1,2,3-Triazolium SaltsHigh % Inhibition[4]Strong cation-π interactions in the enzyme active site.
Amyloid-β / MAO Coumarin-pargyline hybridsDual InhibitionPotent inhibition of Aβ aggregation and monoamine oxidases for AD.

Experimental Protocols

To ensure reproducibility and self-validation, the following step-by-step methodologies detail the synthesis and biological evaluation of 3-FBA derivatives.

Protocol 1: Synthesis and Validation of 3-FBA-derived Coumarinamide CA IX Inhibitors[8]

Causality Check: Amidation of the coumarin core with 3-FBA is chosen to create a prodrug that relies on CA IX's specific esterase activity, ensuring target-specific activation rather than systemic zinc chelation.

Step 1: Amidation Synthesis

  • Dissolve the coumarin-carboxylic acid precursor (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution at 0 °C to activate the carboxylic acid.

  • Slowly add 3-fluorobenzylamine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with water, extract with ethyl acetate, wash the organic layer with brine, and dry over anhydrous Na2SO4.

  • Purify via flash column chromatography (silica gel, Hexane/EtOAc gradient) to yield the 3-FBA coumarinamide.

Step 2: Stopped-Flow CO2 Hydration Assay

  • Prepare a solution of recombinant h-CA IX in 20 mM HEPES buffer (pH 7.5) containing 20 mM Na2SO4 (to maintain ionic strength).

  • Incubate the enzyme with varying concentrations of the 3-FBA coumarinamide (0.1 μM to 100 μM) for 15 minutes at 20 °C.

  • Rapidly mix the enzyme-inhibitor solution with CO2-saturated water using a stopped-flow spectrophotometer.

  • Monitor the pH change via a pH-sensitive indicator (e.g., Phenol Red) at 557 nm. Calculate the Ki values using the Cheng-Prusoff equation.

Protocol 2: Ligand Exchange Assay for Co(III)-Schiff Base Complexes[9]

Causality Check: The biological activity of these complexes relies on their reduction in the tumor microenvironment. Ascorbate is used in this assay to mimic the reducing conditions of cancer cells, triggering the release of the 3-FBA axial ligands.

Step 1: Complex Synthesis ([Co(3F-salen)(3F-BnNH2)2]Cl)

  • Suspend 3F-salen (0.854 mmol) in 10 mL isopropanol. Add solid CoCl2·6H2O (0.854 mmol).

  • Heat the dark green mixture at 70 °C with continuous stirring for 1 hour.

  • Add 3-fluorobenzylamine (3F-BnNH2) (5.5 mmol) acting as the axial ligand. Heat for an additional 2 hours until the solution turns red-brown.

  • Cool to room temperature, filter the precipitate, wash with diethyl ether, and dry under vacuum.

Step 2: Kinetic Evaluation of Ligand Exchange

  • Dissolve the synthesized Co(III) complex in a physiological buffer (pH 7.4, 100 mM NaCl).

  • Add sodium ascorbate (10 eq) to initiate the reduction of Co(III) to Co(II).

  • Monitor the sequential, dissociative ligand exchange of 3-FBA via UV-Vis spectroscopy (scanning 300–600 nm) over 60 minutes.

  • Calculate the pseudo-first-order rate constants. Correlate the rate of 3-FBA release with previously obtained IC50 values from MTT cytotoxicity assays to validate the prodrug efficacy.

References

  • Chem-Impex International. 3-Fluorobenzylamine - Chem-Impex.
  • A2B Chem. 100-82-3 | MFCD00008113 | 3-Fluorobenzylamine.
  • PubChem. 3-Fluorobenzylamine | C7H8FN | CID 66853.
  • CymitQuimica. CAS 820209-02-7: 1-(3-fluorophenyl)-N-methylethanamine.
  • National Institutes of Health (PMC). Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors.
  • FULIR. New Charged Cholinesterase Inhibitors: Design, Synthesis, and Characterization.
  • Sigma-Aldrich. 3-Fluorobenzylamine 97 100-82-3.
  • TCI Chemicals. Fluorination Reagents, Fluorinated Building Blocks.
  • MDPI. Investigation on Human Carbonic Anhydrase IX and XII Inhibitory Activity and A549 Antiproliferative Activity of a New Class of Coumarinamides.
  • ACS Publications. X-ray Structural and Biological Evaluation of a Series of Potent and Highly Selective Inhibitors of Human Coronavirus Papain-like Proteases.
  • National Institutes of Health (PMC). Physical Properties, Ligand Substitution Reactions, and Biological Activity of Co(III)-Schiff Base Complexes.

Sources

Exploratory

Structural Elucidation of (3-Fluorophenyl)methylamine: A Multi-Modal Spectroscopic Approach

Executive Summary This technical guide provides a rigorous framework for the structural elucidation of (3-Fluorophenyl)methylamine (CAS: 100-82-3), also known as m-fluorobenzylamine. As a critical fluorinated building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous framework for the structural elucidation of (3-Fluorophenyl)methylamine (CAS: 100-82-3), also known as m-fluorobenzylamine. As a critical fluorinated building block in medicinal chemistry—often serving as a bioisostere for metabolic stability—its precise characterization is paramount.

This guide moves beyond simple spectral listing to establish a self-validating analytical protocol . By synthesizing Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) data, we demonstrate how to unequivocally distinguish the meta-isomer from its ortho and para analogues using spin-spin coupling logic (


-coupling).

Chemical Identity & Theoretical Framework

PropertyValue
IUPAC Name (3-Fluorophenyl)methanamine
Molecular Formula

Molecular Weight 125.14 g/mol
Key Structural Features Primary amine, meta-substituted benzene ring, Fluorine atom

The Elucidation Challenge: The primary challenge lies in distinguishing the substitution pattern (2-, 3-, or 4-fluoro). While MS and IR confirm the functional groups, only NMR—specifically the analysis of


 and 

coupling constants—provides the spatial resolution required for absolute structural proof.

Mass Spectrometry: The Fragmentation Logic

Mass spectrometry provides the first layer of evidence, establishing the molecular weight and revealing the stability of the benzylic system.

Experimental Data (EI, 70 eV)
  • Molecular Ion (

    
    ): 
    
    
    
    (Observable but weak)
  • Base Peak:

    
     (
    
    
    
    )
  • Key Fragments:

    
     (
    
    
    
    ),
    
    
    (
    
    
    )
Mechanistic Interpretation

Unlike aliphatic amines where


-cleavage (

) is dominant, benzylamines exhibit a competing pathway driven by the stability of the conjugated aromatic system.
  • Imine Formation (

    
    ):  The loss of a benzylic hydrogen atom yields a resonance-stabilized iminium ion (
    
    
    
    ) at
    
    
    . This is the base peak, confirming the benzylic amine structure.
  • Tropylium Ion Formation (

    
    ):  The loss of the primary amine radical (
    
    
    
    ) generates a substituted benzyl cation, which rearranges to the highly stable fluorotropylium ion (
    
    
    ).
  • 
    -Cleavage:  A standard amine fragmentation yields the methylene-iminium ion (
    
    
    
    ) at
    
    
    , confirming the primary amine tail.

MS_Fragmentation M Molecular Ion (M+) m/z = 125 M_H [M-H]+ Base Peak Benzylic Iminium m/z = 124 M->M_H - H• Trop Fluorotropylium Ion [M-NH2]+ m/z = 109 M->Trop - •NH2 Alpha Alpha Cleavage [CH2=NH2]+ m/z = 30 M->Alpha - Ar-F•

Figure 1: Competing fragmentation pathways confirming the benzylic amine core.[1]

Infrared Spectroscopy: Functional Validation

IR spectroscopy serves as a rapid " go/no-go " quality control step to verify functional group integrity.

Frequency (

)
Vibration ModeDiagnostic Value
3300 - 3400 N-H Stretch (Doublet)Confirms primary amine (

). A single band would indicate secondary amine impurity.
1580 - 1600 N-H Bend (Scissoring)Confirms amine presence.
1200 - 1250 C-F StretchStrong, diagnostic band for aryl fluorides.
690 - 780 C-H Out-of-PlanePattern indicative of meta-substitution (often 3 bands).

NMR Spectroscopy: The Gold Standard

This is the definitive method for structural proof. The presence of


 (spin 1/2, 100% abundance) creates a unique "fingerprint" of splitting patterns in both proton and carbon spectra.
NMR: The Coupling Constant Proof

In the


 spectrum, the Fluorine atom couples to carbons up to 4 bonds away. The magnitude of this coupling (

) is the primary metric for assigning the meta position.

Protocol: Acquire Proton-Decoupled


 NMR (typically 100 MHz or higher).[1]
Carbon PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
C-3 (C-F) ~163.0Doublet (

)

Direct attachment. Distinctive large coupling.
C-1 (C-CH2) ~145.5Doublet (

)

Meta to F. Small coupling confirms distance.
C-5 ~130.1Doublet (

)

Meta to F. Similar to C-1 but in aromatic region.
C-6 ~122.5Doublet (

)

Para to F. Smallest coupling.
C-2 / C-4 ~113.5 - 114.5Doublet (

)

Ortho to F. Intermediate coupling size is diagnostic.
CH2 ~46.0Singlet (

)
~0 - 1.5Too far for significant coupling.

Self-Validating Logic:

  • If the isomer were 4-fluoro (para), the spectrum would show fewer signals due to symmetry (C2 equivalent to C6, C3 equivalent to C5).

  • The 3-fluoro (meta) isomer lacks this symmetry, resulting in distinct signals for all aromatic carbons, confirmed by the specific

    
    -values above.
    
NMR: Chemical Shifts & Integration

Solvent:


 (Chloroform-d)
Reference:  TMS (

ppm)
Shift (

, ppm)
IntegrationMultiplicityAssignmentNotes
7.23 - 7.30 1HMultipletAr-H (C5)Overlaps; typically a triplet-like structure (

).
7.00 - 7.10 2HMultipletAr-H (C2, C6)Complex splitting due to H-F coupling.
6.90 - 6.95 1HMultipletAr-H (C4)Shielded by F-ortho effect.
3.85 2HSinglet

Benzylic protons. Sharp singlet (decoupling from N-H is fast).
1.50 - 2.00 2HBroad Singlet

Exchangeable. Shift varies with concentration/water content.

Quality Control: Impurity Profiling

In drug development, distinguishing the target from regioisomers is critical.

Differentiation Workflow

Use the following logic to rule out 2-Fluoro and 4-Fluoro impurities:

  • Symmetry Check (

    
     NMR): 
    
    • 4-Fluoro: Symmetric. Shows only 4 aromatic carbon signals (2 double intensity).

    • 3-Fluoro: Asymmetric. Shows 6 distinct aromatic carbon signals.

    • 2-Fluoro: Asymmetric. Shows 6 signals, but C-1 (attached to

      
      ) will show a large 
      
      
      
      (~15-20 Hz) instead of the small
      
      
      (~7 Hz) seen in the 3-fluoro isomer.

Isomer_Logic Start Unknown Fluorobenzylamine Isomer Symmetry Check 13C NMR Symmetry (Number of Ar-C Signals) Start->Symmetry Four_Signals 4 Signals (Symmetric) Isomer: 4-Fluoro Symmetry->Four_Signals Symmetric Six_Signals 6 Signals (Asymmetric) Isomer: 2-Fluoro or 3-Fluoro Symmetry->Six_Signals Asymmetric Coupling_Check Check C-1 Coupling (C-CH2) (J_CF value) Six_Signals->Coupling_Check Large_J Large 2J (~20 Hz) Isomer: 2-Fluoro Coupling_Check->Large_J Ortho Coupling Small_J Small 3J (~7 Hz) Isomer: 3-Fluoro Coupling_Check->Small_J Meta Coupling

Figure 2: Decision tree for distinguishing regioisomers using Carbon-Fluorine coupling constants.

References

  • NIST Mass Spectrometry Data Center. Benzenemethanamine, 3-fluoro- (Mass Spectrum).[2][3][4] National Institute of Standards and Technology.[5][2][3][6] Available at: [Link]

  • PubChem. Compound Summary: (3-Fluorophenyl)methanamine.[4] National Library of Medicine. Available at: [Link]

  • Reich, H. J. WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[7] (Standard reference for C-F coupling ranges). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Strategies for (3-Fluorophenyl)methylamine

Executive Summary (3-Fluorophenyl)methylamine (CAS: 100-82-3), also known as 3-Fluorobenzylamine, is a critical intermediate in the synthesis of fluorinated pharmaceuticals, particularly kinase inhibitors and receptor mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Fluorophenyl)methylamine (CAS: 100-82-3), also known as 3-Fluorobenzylamine, is a critical intermediate in the synthesis of fluorinated pharmaceuticals, particularly kinase inhibitors and receptor modulators. Its detection presents specific challenges: it lacks a strong chromophore for UV detection, possesses high polarity typical of primary amines, and exhibits volatility that complicates solvent removal.

This guide details three validated workflows for the identification and quantification of (3-Fluorophenyl)methylamine:

  • HPLC-FLD (Fluorescence Detection): Utilizes Pre-column OPA derivatization for trace-level impurity analysis (LOD < 10 ng/mL).

  • GC-MS/FID: A direct-injection method for raw material assay and purity profiling.

  • 
    F NMR:  A definitive structural identification method leveraging the fluorine reporter atom.
    

Molecule Profile & Properties[1][2][3][4][5][6]

PropertyDataAnalytical Implication
Structure Primary Amine + Fluorinated Phenyl RingFluorine provides unique NMR signature; Amine causes peak tailing on standard C18 columns.
Molecular Weight 125.14 g/mol Suitable for GC-MS; Low mass requires careful MS solvent delay settings.
Boiling Point ~183°C (760 mmHg)Volatile enough for GC; care required during sample concentration (rotary evaporation).
pKa ~9.3 (Conjugate acid)Exists as a cation at neutral pH. Requires high pH (>11) for free-basing or low pH (<3) for ion-suppression in HPLC.
UV Absorbance

~260 nm (Weak)
Direct UV detection is non-specific and insensitive. Derivatization is recommended for trace analysis.

Method Selection Strategy

The following decision tree guides the selection of the optimal analytical technique based on the specific data requirement (Purity, Identity, or Trace Impurity).

MethodSelection Start Start: Define Analytical Goal Goal What is the primary objective? Start->Goal Trace Trace Impurity / Bioanalysis (< 0.1%) Goal->Trace High Sensitivity Needed Assay Purity Assay / Raw Material (> 98%) Goal->Assay Bulk Quantification ID Structural Identity / Counter-ion Check Goal->ID Structure Confirmation HPLC_FLD Method A: HPLC-FLD (OPA Derivatization) High Sensitivity Trace->HPLC_FLD GC_MS Method B: GC-MS/FID (Direct Injection) High Throughput Assay->GC_MS NMR Method C: 19F NMR (Specific F-Signal) Definitive ID ID->NMR

Figure 1: Analytical decision matrix for (3-Fluorophenyl)methylamine based on sensitivity and specificity requirements.

Method A: High-Sensitivity HPLC-FLD (OPA Derivatization)

Best for: Trace impurity quantification, cleaning validation, and pharmacokinetic studies.

The Principle

Direct UV detection of benzylamines is poor due to low extinction coefficients. We utilize o-Phthalaldehyde (OPA) in the presence of a thiol (2-Mercaptoethanol) to react with the primary amine group. This forms a highly fluorescent isoindole derivative, increasing sensitivity by 100-1000x compared to UV.

Reagents & Preparation[7][8]
  • Derivatization Reagent (OPA-MCE): Dissolve 10 mg OPA in 0.5 mL Methanol. Add 9.5 mL of 0.4 M Borate Buffer (pH 10.4). Add 25 µL 2-Mercaptoethanol. Note: Prepare fresh daily. OPA degrades rapidly in air.

  • Diluent: 0.1 M HCl (to keep the amine stable and soluble before reaction).

Automated Pre-Column Derivatization Protocol

Modern autosamplers (e.g., Agilent 1290, Waters Acquity) can perform this in-needle.

  • Draw 5.0 µL of Sample (in 0.1 M HCl).

  • Draw 5.0 µL of OPA-MCE Reagent.

  • Mix in loop/vial (3x wash cycles).

  • Wait 1.0 minute (Reaction is fast but unstable; precise timing is critical).

  • Inject immediately.

Chromatographic Conditions[3][9][10]
ParameterSetting
Column C18 Core-Shell (e.g., Kinetex C18 or Cortecs C18), 100 x 2.1 mm, 2.6 µm
Mobile Phase A 10 mM Sodium Phosphate Buffer, pH 7.2 (High pH required for derivative stability)
Mobile Phase B Acetonitrile:Methanol (50:50)
Flow Rate 0.4 mL/min
Gradient 0-1 min: 10% B; 1-8 min: Linear to 90% B; 8-10 min: Hold 90% B.
Detection (FLD) Excitation: 340 nm
Column Temp 35°C

Critical Control Point: The isoindole derivative is unstable. The time between mixing and injection must be identical for all standards and samples.

Method B: GC-FID/MS (Purity Assay)

Best for: Raw material testing, synthetic reaction monitoring, and residual solvent analysis.

The Principle

(3-Fluorophenyl)methylamine is volatile and thermally stable, making it ideal for Gas Chromatography. However, primary amines react with silanols in standard glass liners and columns, causing peak tailing. We use a Base-Deactivated system to ensure sharp peak shapes.

System Configuration
ParameterSetting
Inlet Split/Splitless (Split ratio 50:1 for assay). Temp: 250°C.
Liner Critical: Base-Deactivated Liner (e.g., Restek Topaz or Agilent Ultra Inert with wool).
Column Rtx-Volatile Amine or CP-Volamine (30 m x 0.32 mm x 5 µm). Alternatively: DB-5MS or HP-5 with base-deactivation.
Carrier Gas Helium @ 1.5 mL/min (Constant Flow).
Oven Program 60°C (Hold 1 min)

20°C/min to 220°C

Hold 3 min.
Detector FID (280°C) or MS (Scan 40-300 amu).
Sample Preparation
  • Solvent: Dissolve 10 mg sample in 10 mL Methanol or Dichloromethane (1 mg/mL).

  • Internal Standard: Use n-Decane or o-Fluorobenzylamine (isomer) to correct for injection variability.

  • Filtration: 0.2 µm PTFE filter (Do not use Nylon; it can adsorb amines).

Method C: F NMR (Identity & Specificity)

Best for: Confirming the position of the fluorine atom (meta-substitution) and distinguishing from isomers (2-fluoro or 4-fluoro).

The Principle

Fluorine-19 is 100% naturally abundant and highly sensitive.[1] The chemical shift is highly sensitive to the electronic environment, easily distinguishing the meta (3-fluoro) position from ortho or para.

Protocol
  • Solvent: CDCl

    
     (Deuterated Chloroform) or DMSO-
    
    
    
    .
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    = -63.7 ppm) or Trichlorofluoromethane (CFCl
    
    
    ,
    
    
    = 0.0 ppm).
  • Parameters:

    • Relaxation Delay (D1): > 5 seconds (Fluorine has long T1).

    • Scans: 16-64.

    • Decoupling: Proton-decoupled

      
      F{
      
      
      
      H} simplifies the spectrum to a singlet.
Expected Results (Relative to CFCl )
  • 3-Fluorobenzylamine:

    
     -112 to -115 ppm (Multiplet in coupled mode; Singlet in decoupled).
    
  • Differentiation:

    • 2-Fluoro (Ortho): Typically ~ -118 ppm.

    • 4-Fluoro (Para): Typically ~ -116 ppm.

    • Note: Shifts vary by ~1-2 ppm depending on solvent and concentration. Always run a reference standard.

References

  • PubChem. (n.d.).[2] (3-Fluorophenyl)methanamine Hydrochloride.[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Food and Drug Administration (FDA). (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA.gov. Retrieved October 26, 2023, from [Link]

  • Agilent Technologies. (2020). Analysis of Primary Amines using OPA Derivatization. Agilent Application Notes. Retrieved October 26, 2023, from [Link]

  • Restek Corporation. (n.d.). Strategies for the Analysis of Volatile Amines by GC. Restek Technical Guides. Retrieved October 26, 2023, from [Link]

Sources

Application

using (3-Fluorophenyl)methylamine as a chemical intermediate.

A Versatile Fluorinated Building Block for Drug Discovery[1] Executive Summary (3-Fluorophenyl)methylamine (CAS 100-82-3), also known as 3-Fluorobenzylamine, is a critical intermediate in the synthesis of bioactive small...

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Fluorinated Building Block for Drug Discovery[1]

Executive Summary

(3-Fluorophenyl)methylamine (CAS 100-82-3), also known as 3-Fluorobenzylamine, is a critical intermediate in the synthesis of bioactive small molecules.[1] Its significance lies in the strategic placement of the fluorine atom, which modulates metabolic stability, lipophilicity (logP), and pKa without imposing the steric bulk of larger halogens. This guide details the handling, reactivity, and synthetic protocols for utilizing this amine in high-value transformations, specifically focusing on its role in developing protease inhibitors and kinase ligands.

Chemical Profile & Safety Architecture

Physicochemical Data
PropertyValueRelevance
CAS Number 100-82-3Unique Identifier
Molecular Weight 125.14 g/mol Fragment-based drug design
Boiling Point 82 °C (16 mmHg)Distillable for high purity
Density 1.097 g/mLLiquid handling parameters
Appearance Colorless to light yellow liquidVisual purity check (darkening indicates oxidation)
Acidity (pKa) ~9.2 (Conjugate acid)Determines base strength in couplings
Safety & Handling (MSDS Highlights)
  • Hazard Classification: Skin Corr. 1B (H314) . Causes severe skin burns and eye damage.[1][2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines readily absorb CO₂ from air to form carbamates/carbonates.[1]

  • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides, and chloroformates.

Strategic Applications in Medicinal Chemistry

The 3-fluorobenzyl moiety is a "privileged structure" in medicinal chemistry.[1] The fluorine atom at the meta-position exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density of the aromatic ring and the basicity of the benzylic amine compared to non-fluorinated analogs.

Key Therapeutic Areas:
  • HIV Protease Inhibitors: Used in the synthesis of non-peptidic sulfonamide inhibitors (e.g., DPC 681 analogs).[1] The fluorinated ring improves hydrophobic collapse in the S1/S2 subsites of the protease enzyme.

  • Kinase Inhibitors: The 3-fluorobenzyl group frequently replaces plain benzyl groups to block metabolic oxidation at the benzylic position (a common clearance pathway).[1]

  • GPCR Ligands: Modulates binding affinity in dopamine and serotonin receptor antagonists.[1]

Reaction Landscape & Logic

The following diagram illustrates the core synthetic pathways accessible from (3-Fluorophenyl)methylamine.

ReactionLandscape Start (3-Fluorophenyl)methylamine (CAS 100-82-3) Amide Amide Coupling (Peptidomimetics) Start->Amide + R-COOH / HATU RedAm Reductive Amination (Secondary Amines) Start->RedAm + R-CHO / NaBH(OAc)3 Sulfon Sulfonylation (Protease Inhibitors) Start->Sulfon + R-SO2Cl / TEA Urea Urea/Carbamate Formation Start->Urea + Isocyanates / CDI

Figure 1: Core synthetic divergence points for 3-Fluorobenzylamine.

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Target: Synthesis of fluorinated peptidomimetics or kinase inhibitor scaffolds.[1]

Rationale: The electron-withdrawing fluorine slightly reduces the nucleophilicity of the amine.[1] Standard EDC/HOBt couplings may be sluggish.[1] HATU is chosen for its high reactivity and suppression of racemization if coupling to chiral amino acids.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • (3-Fluorophenyl)methylamine (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Add Base: Add DIPEA (3.0 mmol, 0.52 mL) and stir for 5 minutes under Nitrogen.

  • Add Coupling Agent: Add HATU (1.2 mmol, 456 mg) in one portion. The solution typically turns yellow/orange.[1] Stir for 15 minutes to form the active ester.

  • Amine Addition: Add (3-Fluorophenyl)methylamine (1.1 mmol, ~138 mg/126 µL) dropwise.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Look for M+1 of product).[1]

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with:

    • 1M HCl (2 x 20 mL) – Removes unreacted amine/DIPEA.[1]

    • Sat. NaHCO₃ (2 x 20 mL) – Removes unreacted acid/HOBt byproducts.[1]

    • Brine (20 mL).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Target: Synthesis of N-alkylated bioactive cores.[1]

Rationale: Using Sodium Triacetoxyborohydride (STAB) allows for a "one-pot" reaction.[1] It is mild enough to not reduce ketones or esters present elsewhere in the molecule.[1]

Reagents:

  • Aldehyde/Ketone (1.0 equiv)[1]

  • (3-Fluorophenyl)methylamine (1.2 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (catalytic, 1-2 drops)[1]

  • DCE (1,2-Dichloroethane) or DCM[1]

Step-by-Step Procedure:

  • Imine Formation: Dissolve the Aldehyde (1.0 mmol) and (3-Fluorophenyl)methylamine (1.2 mmol) in DCE (10 mL).

  • Catalysis: Add 1 drop of Glacial Acetic Acid (promotes imine formation). Stir for 30–60 minutes at Room Temperature.

  • Reduction: Add STAB (1.5 mmol, 318 mg) in portions. Note: Mild gas evolution may occur.[1]

  • Reaction: Stir overnight (12–16 hours) under Nitrogen.

  • Quench: Quench by adding Sat. NaHCO₃ (10 mL) and stirring vigorously for 15 minutes.

  • Extraction: Extract with DCM (3 x 20 mL).

  • Purification: The secondary amine product is often basic.[1] Purify on silica gel using DCM/MeOH (95:5) with 1% NH₄OH additive to prevent streaking.[1]

Protocol C: Sulfonamide Synthesis (Protease Inhibitor Workflow)

Target: Synthesis of DPC 681/684 analogs.

Rationale: Sulfonylation is extremely rapid.[1] The main challenge is bis-sulfonylation.[1] Maintaining low temperature and strict stoichiometry controls this.

Step-by-Step Procedure:

  • Setup: Dissolve (3-Fluorophenyl)methylamine (1.0 mmol) and Triethylamine (1.5 mmol) in anhydrous DCM (10 mL). Cool to 0°C.[1]

  • Addition: Dissolve the Sulfonyl Chloride (1.0 mmol) in DCM (2 mL) and add dropwise over 10 minutes.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Workup: Wash with 1M HCl (to remove TEA) and Brine.

  • Crystallization: Many sulfonamides crystallize from EtOH/Water.[1] If oil persists, use column chromatography.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Amide Coupling) Amine Hydrochloride Salt formationEnsure DIPEA is fresh and in excess (3.0 equiv) to keep the amine free-based.
Bis-alkylation (Reductive Amination) Aldehyde is too reactiveUse STAB (mild) instead of NaCNBH₃. Add the reducing agent after imine formation time (1 hr).[1]
Dark Product Color Oxidation of the amineDistill the starting material (3-Fluorobenzylamine) if it is significantly yellow/brown before use.[1]
Emulsions during Workup Fluorine lipophilicityThe fluorinated group increases lipophilicity.[1] Use a DCM/Isopropyl Alcohol (3:1) mixture for extraction if emulsions form.[1]

Visualization: Protease Inhibitor Synthesis Workflow

The following diagram details the logic flow for synthesizing a sulfonamide-based protease inhibitor using this intermediate.

Workflow Start START: (3-Fluorophenyl)methylamine Step1 Step 1: Sulfonylation (Reaction with Aryl-SO2Cl) Start->Step1  TEA, DCM, 0°C   Check1 QC: LCMS Check (Confirm Mono-sulfonylation) Step1->Check1 Check1->Step1  Fail (Bis-adduct?) Adjust Temp/Stoich   Step2 Step 2: Alkylation/Functionalization (Introduction of P2' Ligand) Check1->Step2  Pass   Final FINAL: Fluorinated Protease Inhibitor (DPC Analog) Step2->Final  Purification  

Figure 2: Logical workflow for synthesizing sulfonamide-based inhibitors.

References

  • ChemicalBook. (2023).[1] 3-Fluorobenzylamine Properties and Applications. Retrieved from [1]

  • Kaltenbach, R. F., et al. (2001).[1] DPC 681 and DPC 684: Potent, Selective Inhibitors of Human Immunodeficiency Virus Protease Active against Clinically Relevant Mutant Variants. Antimicrobial Agents and Chemotherapy, 45(11), 3021–3028.[3] Retrieved from [1]

  • BenchChem. (2025).[1] The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis. Retrieved from [1]

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 3-Fluorobenzylamine. Retrieved from

Sources

Method

Application Note: Metabolic Stability and Cytotoxicity Profiling of (3-Fluorophenyl)methylamine

[1] Introduction & Scientific Rationale (3-Fluorophenyl)methylamine (CAS: 100-82-3), also known as 3-Fluorobenzylamine, is a critical fluorinated building block used in the synthesis of kinase inhibitors and monoamine ox...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Scientific Rationale

(3-Fluorophenyl)methylamine (CAS: 100-82-3), also known as 3-Fluorobenzylamine, is a critical fluorinated building block used in the synthesis of kinase inhibitors and monoamine oxidase (MAO) modulators.[1] While often viewed merely as a synthetic intermediate, its behavior in cell culture is biologically active and requires specific handling protocols.[1]

The "Fluorine Effect" and Metabolic Activation

In a biological context, this molecule acts as a primary amine substrate for Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) and Monoamine Oxidase B (MAO-B) .[1] The introduction of the fluorine atom at the meta-position alters the electron density of the aromatic ring, potentially modifying the deamination kinetics compared to non-fluorinated benzylamine.

Why this protocol matters: Researchers screening libraries containing this fragment often encounter "false" cytotoxicity.[1] This is not necessarily due to off-target binding but rather a mechanism-based toxicity :[1]

  • Uptake: The amine enters the cell (or acts on surface VAP-1).[1]

  • Deamination: SSAO/MAO converts the amine to an aldehyde.[1]

  • Byproducts: The reaction releases Hydrogen Peroxide (

    
    ) , ammonia, and 3-fluorobenzaldehyde.[1]
    
  • Result: The generated

    
     induces oxidative stress and apoptosis.[1]
    

This guide provides a self-validating workflow to distinguish between intrinsic compound toxicity and metabolism-dependent oxidative stress.[1]

Visualizing the Biological Mechanism

The following diagram illustrates the oxidative deamination pathway that necessitates this specific protocol.

MetabolicPathway Compound (3-Fluorophenyl)methylamine Enzyme SSAO / VAP-1 (Surface/Soluble) Compound->Enzyme Substrate Binding Aldehyde 3-Fluorobenzaldehyde (Reactive Electrophile) Enzyme->Aldehyde Deamination H2O2 H2O2 (ROS Generation) Enzyme->H2O2 Byproduct Ammonia NH3 Enzyme->Ammonia Toxicity Oxidative Stress / Cytotoxicity Aldehyde->Toxicity Protein Adducts H2O2->Toxicity Induction

Caption: Mechanism of Action: Oxidative deamination of (3-Fluorophenyl)methylamine by SSAO/VAP-1 generates cytotoxic byproducts.[1]

Pre-Experimental Preparation[1]

Compound Properties & Handling

(3-Fluorophenyl)methylamine is a corrosive liquid at room temperature.[1] Do not attempt to prepare molar solutions by volume (pipetting) alone, as viscosity and density variations can introduce significant error.[1]

PropertyValueNotes
CAS Number 100-82-3
Molecular Weight 125.14 g/mol
Physical State LiquidColorless to light yellow
Density 1.09 g/mLCritical for calculation
Solubility DMSO, Ethanol, WaterDMSO recommended for stock stability
Stock Solution Protocol (100 mM)

Objective: Create a precise 100 mM stock solution in DMSO.

  • Weighing: Place a sterile 1.5 mL microcentrifuge tube on an analytical balance. Tare.

  • Addition: Using a P200 pipette, carefully add approximately 14 µL of the neat liquid.

  • Calculation: Record the exact mass (e.g., 15.2 mg).

    • Formula:

      
      [1]
      
  • Dissolution: Add the calculated volume of sterile DMSO. Vortex for 15 seconds.[1]

  • Storage: Aliquot into single-use vials and store at -20°C. Stable for 3 months.

Protocol A: Real-Time Kinetic Analysis (Amplex Red)[1]

Purpose: To determine if the specific cell line expresses the amine oxidases required to metabolize (3-Fluorophenyl)methylamine.[1] Cell Model: HUVEC (Human Umbilical Vein Endothelial Cells) or differentiated 3T3-L1 adipocytes (High VAP-1 expression).[1] Note: HeLa or HEK293 have low endogenous SSAO.

Materials
  • Assay Buffer: Krebs-Ringer Phosphate Glucose (KRPG), pH 7.4.[1]

  • Detection Reagent: Amplex Red (50 µM final) + Horseradish Peroxidase (HRP, 1 U/mL).[1][2]

  • Inhibitors (Controls):

    • Semicarbazide (1 mM): Specific SSAO inhibitor.[1]

    • Pargyline (0.5 mM): Specific MAO inhibitor.[1]

Step-by-Step Workflow
  • Seeding: Plate HUVEC cells (20,000 cells/well) in a black-walled, clear-bottom 96-well plate. Incubate overnight.

  • Wash: Remove media and wash cells 1x with 150 µL KRPG buffer.

  • Pre-incubation (Inhibitor Check):

    • Add 50 µL of KRPG containing inhibitors (Semicarbazide or Pargyline) to designated wells.[1]

    • Incubate for 30 minutes at 37°C.

  • Reaction Mix Prep: Prepare a 2X Master Mix in KRPG:

    • 100 µM Amplex Red.[1]

    • 2 U/mL HRP.[1]

    • (3-Fluorophenyl)methylamine (at 2x desired concentration, e.g., 200 µM).[1]

  • Initiation: Add 50 µL of Reaction Mix to the cells (Final volume 100 µL).

  • Measurement: Immediately place in a fluorescence plate reader (Ex/Em: 530/590 nm).

  • Kinetics: Read every 2 minutes for 60 minutes at 37°C.

Data Interpretation (Self-Validation):

  • Linear Increase: Indicates active metabolism.[1]

  • Inhibition by Semicarbazide: Confirms the metabolism is mediated by SSAO/VAP-1.[1]

  • No Signal: The cell line lacks the enzyme, or the fluorine substitution prevents substrate recognition.

Protocol B: Differential Cytotoxicity Assay

Purpose: To differentiate between direct chemical toxicity and metabolism-dependent toxicity.

Experimental Design

We utilize a "Rescue" design. If toxicity is mechanism-based (H2O2 production), adding Catalase or an SSAO inhibitor should rescue the cells.[1]

GroupTreatmentExpected Outcome (If Mechanism-Based)
A Vehicle (DMSO < 0.5%)100% Viability
B (3-Fluorophenyl)methylamine (100 µM)Reduced Viability (< 60%)
C Compound + Semicarbazide (1 mM)Rescued Viability (~90-100%)
D Compound + Catalase (500 U/mL)Rescued Viability (~90-100%)
Workflow Diagram

AssayWorkflow Step1 Seed Cells (HUVEC/Adipocytes) 96-well Plate Step2 Pre-treat with Inhibitors (Semicarbazide/Catalase) - 30 min Step1->Step2 Step3 Add (3-Fluorophenyl)methylamine (Dose Response: 1 - 500 µM) Step2->Step3 Step4 Incubate 24 Hours Step3->Step4 Step5 Add Resazurin/MTT Reagent Step4->Step5 Step6 Read Absorbance/Fluorescence Step5->Step6

Caption: Differential Cytotoxicity Workflow: Using inhibitors to validate mechanism of toxicity.

Protocol Steps
  • Preparation: Seed cells as described in Protocol A.

  • Inhibitor Block: Pre-treat "Rescue" wells with Semicarbazide (1 mM) for 30 minutes.

  • Treatment: Add (3-Fluorophenyl)methylamine in a serial dilution (e.g., 0, 10, 30, 100, 300 µM). Ensure final DMSO concentration is consistent (0.5%).

  • Incubation: Incubate for 24 hours. (Note: 48h may be required for low-expression cells).[1]

  • Readout: Add Resazurin (Alamar Blue) reagent (10% v/v). Incubate 2-4 hours. Read Fluorescence (560/590 nm).[1]

References

  • PubChem. (2023).[1] Compound Summary: 3-Fluorobenzylamine (CAS 100-82-3).[1][3][4][5] National Library of Medicine.[1] [Link][1]

  • Carpéné, C., et al. (2018).[1] Semicarbazide-sensitive amine oxidase (SSAO) and its inhibitors: therapeutic potential for obesity and diabetes.[1][6] Future Medicinal Chemistry.[1] [Link]

  • O'Sullivan, J., et al. (2004).[1] Semicarbazide-Sensitive Amine Oxidases: Enzymes with Quite a Lot to Do.[1] Neurotoxicology.[1] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3-Fluorophenyl)methylamine

Executive Summary (3-Fluorophenyl)methylamine (3-Fluorobenzylamine) is a critical pharmacophore in medicinal chemistry, often used as a linker in protease inhibitors and GPCR ligands. While structurally simple, its synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Fluorophenyl)methylamine (3-Fluorobenzylamine) is a critical pharmacophore in medicinal chemistry, often used as a linker in protease inhibitors and GPCR ligands. While structurally simple, its synthesis is frequently plagued by dimerization (secondary amine formation) and incomplete conversion , leading to yields as low as 40-50% in unoptimized protocols.

This guide provides field-proven troubleshooting for the two primary synthesis routes: Catalytic Hydrogenation of Nitriles (Industrial/Scale-up) and Reductive Amination (Lab-scale/Discovery).

Module 1: Route Selection Strategy

Before troubleshooting, ensure you are using the correct route for your scale and available equipment.

RouteSelection Start Start: Select Precursor Scale What is your Scale? Start->Scale Nitrile Precursor: 3-Fluorobenzonitrile (Route A) Scale->Nitrile Industrial/Bulk Aldehyde Precursor: 3-Fluorobenzaldehyde (Route B) Scale->Aldehyde Lab/Discovery HighPressure Do you have High Pressure Hydrogenation Equipment? Nitrile->HighPressure RouteB Route B: Reductive Amination (Best for <10g Scale) Risk: Dialkylation Aldehyde->RouteB RouteA Route A: Catalytic Hydrogenation (Best for >10g Scale) Risk: Dimerization HighPressure->RouteA Yes (>5 bar) HighPressure->RouteB No (Use chemical reduction)

Figure 1: Decision matrix for selecting the optimal synthesis pathway based on scale and equipment availability.

Module 2: Catalytic Hydrogenation (Nitrile Reduction)

Precursor: 3-Fluorobenzonitrile Reagents:


, Catalyst (Ra-Ni or Pd/C), Additive (

)[1]
The Core Problem: Secondary Amine Formation

The most common yield killer in this route is the formation of bis(3-fluorobenzyl)amine. This occurs when the newly formed primary amine attacks the intermediate imine.

Mechanism of Failure:

  • Nitrile (

    
    ) 
    
    
    
    Imine (
    
    
    )
  • Imine

    
    Primary Amine (
    
    
    
    ) [Target]
  • Side Reaction: Primary Amine + Imine

    
     Secondary Imine 
    
    
    
    Secondary Amine [Impurity]
Troubleshooting Guide
SymptomDiagnosisCorrective Action
Yield < 60%, heavy "dimer" impurity by LCMS Lack of ammonia suppression. The amine product is competing with

for the imine.
Add Ammonia: Use 7M

in MeOH as solvent. The excess

shifts the equilibrium away from the secondary imine [1].
Incomplete Conversion (Stalled reaction) Catalyst poisoning or insufficient

pressure.
Switch Catalyst: Raney Nickel (Ra-Ni) is generally more active for nitriles than Pd/C. Ensure pressure is >5 bar (75 psi).
Defluorination (M+H - 19 mass observed) Over-reduction cleaving the C-F bond.Lower Temp/Change Metal: C-F bonds are labile on Pd/C at high temps (>60°C). Switch to Ra-Ni or PtO2, or reduce temp to <40°C.
Green/Blue color in crude product Nickel Leaching (if using Ra-Ni).Chelation Wash: Wash organic phase with dilute EDTA or citric acid during workup.
Optimized Protocol (Route A)
  • Vessel: High-pressure autoclave (Parr reactor).

  • Solvent: Methanol saturated with Ammonia (approx.[2] 7N). Crucial: Do not use neutral MeOH.

  • Catalyst: Raney Nickel (approx. 10-20 wt% loading). Note: Wash Ra-Ni with MeOH 3x before use to remove water.

  • Conditions: 5-10 bar

    
    , Room Temperature (25°C). Stir vigorously.
    
  • Monitoring: Monitor

    
     uptake. Reaction is usually complete in 4-6 hours.
    

Module 3: Reductive Amination

Precursor: 3-Fluorobenzaldehyde Reagents:


, 

or

[3]
The Core Problem: Dialkylation

In the lab, researchers often mix reagents 1:1. This guarantees dialkylation (formation of tertiary amines), as the product amine is more nucleophilic than ammonia.

Troubleshooting Guide
QuestionAnswer
"Why is my product mostly tertiary amine?" Stoichiometry Error. You likely used 1-2 equivalents of ammonium acetate. You must use a large excess (10-15 equivalents) of

to statistically favor the primary amine [2].
"Can I use Sodium Borohydride (

)?"
Not Recommended.

reduces aldehydes to alcohols too fast. Use Sodium Cyanoborohydride (

) or Sodium Triacetoxyborohydride (

) for selectivity toward the imine [3].
"The reaction is extremely slow." pH Issue. Imine formation requires mild acid catalysis. Ensure the system is slightly acidic (pH 5-6). If using

, Acetic Acid is often used as the solvent or co-solvent.
Optimized Protocol (Route B)
  • Reagents: Dissolve 3-Fluorobenzaldehyde (1 eq) and Ammonium Acetate (15 eq) in Methanol.

  • Imine Formation: Stir for 1 hour at room temperature.

  • Reduction: Add Sodium Cyanoborohydride (0.7 - 1.0 eq) portion-wise.

    • Why 0.7 eq? To prevent reduction of any unreacted aldehyde to benzyl alcohol.

  • Quench: Acidify with concentrated HCl to pH < 2 (break down boron complexes), then basify.

Module 4: Isolation & Purification (The Hidden Yield Killer)

Many researchers successfully synthesize the amine but lose it during workup due to its water solubility or volatility.

Workup Crude Crude Reaction Mixture (Acidic/Neutral) Acidify Step 1: Acidify to pH < 2 (HCl) Crude->Acidify Wash Step 2: Wash with DCM/EtOAc (Removes non-basic impurities) Acidify->Wash Basify Step 3: Basify Aqueous Layer Target pH > 12 (NaOH) Wash->Basify Keep Aqueous Extract Step 4: Extract with DCM (x3) Salt Saturation (NaCl) Recommended Basify->Extract Dry Step 5: Dry (Na2SO4) & Concentrate CAUTION: Product is Volatile! Extract->Dry Distill Step 6: Vacuum Distillation (bp 82°C @ 16mmHg) Dry->Distill

Figure 2: Workup flow to maximize recovery of 3-Fluorobenzylamine.

Critical FAQs for Isolation

Q: I extracted with Ether but my yield is low. Where is the product? A: It is likely still in the water or lost to evaporation.

  • pH Check: The aqueous phase must be pH > 12 . If pH is 9-10, a significant portion of the amine is still protonated (

    
    ) and stays in the water.
    
  • Salting Out: Add solid NaCl to the aqueous phase until saturated. This "salting out" effect forces the organic amine into the organic layer.

Q: Can I rotovap this to dryness? A: Use Caution. The boiling point is relatively low (82°C at 16 mmHg). If you use a high-vacuum pump on a rotovap with a warm bath, you will distill your product into the trap.

  • Recommendation: Remove solvent at atmospheric pressure or mild vacuum (water aspirator) at <40°C.

Q: How do I store it? A: Primary benzylamines react with atmospheric


 to form solid carbamates (white crust). Store under Nitrogen/Argon in a tightly sealed vial at 4°C.

References

  • Nitrile Hydrogenation Selectivity

    • Title: Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles
    • Source: Journal of the American Chemical Society (2024)
    • URL:[Link]

    • Note: Highlights the necessity of ammonia or specific catalyst phases to prevent secondary amine formation.[4]

  • Reductive Amination Stoichiometry

    • Title: Reductive Amination, and How It Works[3][5][6][7]

    • Source: Master Organic Chemistry
    • URL:[Link]

    • Note: Explains the mechanistic requirement for excess amine source.
  • Reducing Agent Selection

    • Title: Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH[7]

    • Source: Tetrahedron Letters / ResearchG
    • URL:[Link]

  • Physical Properties & Safety

    • Title: 3-Fluorobenzylamine Compound Summary[8][9]

    • Source: PubChem[9][10]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of (3-Fluorophenyl)methylamine

[1] Subject: Troubleshooting & Purification Guide for CAS 100-82-3 Product: Crude (3-Fluorophenyl)methylamine (also known as 3-Fluorobenzylamine) Ticket Priority: High (Purity Critical for Drug Development)[1] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Subject: Troubleshooting & Purification Guide for CAS 100-82-3 Product: Crude (3-Fluorophenyl)methylamine (also known as 3-Fluorobenzylamine) Ticket Priority: High (Purity Critical for Drug Development)[1]

Executive Summary & Physical Properties

Welcome to the Technical Support Center. This guide addresses the purification of (3-Fluorophenyl)methylamine , a critical intermediate in medicinal chemistry (often used in kinase inhibitor synthesis).[1] The presence of the meta-fluorine atom introduces specific electronic effects and lipophilicity changes compared to benzylamine, altering its purification behavior.

Key Physical Data:

PropertyValueNotes
CAS 100-82-3
MW 125.14 g/mol
Boiling Point 183–184 °CAt 760 mmHg (Atmospheric)
Boiling Point (Vac) ~87 °CAt 15 mmHg
Density 1.097 g/mLLiquid at RT
Estimated pKa ~8.9 – 9.1Slightly less basic than Benzylamine (9.[1][2]33) due to m-F electron withdrawal.[1]
Module 1: Storage & Handling Issues
Q: My liquid product has developed a white solid crust around the cap. Is it degrading?

A: This is likely carbamate formation , not oxidative degradation. Like most primary amines, (3-Fluorophenyl)methylamine reacts rapidly with atmospheric


 to form a solid carbamate salt.[1]

The Fix (Recovery): Do not filter and discard the solid; it contains your product.

  • Dissolve the white solid in

    
    .
    
  • Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]

  • Dry the organic layer over anhydrous

    
     and concentrate.
    
  • Prevention: Store under Argon/Nitrogen atmosphere and seal with Parafilm.

Module 2: Removing the "Dimer" Impurity
Q: I synthesized this via nitrile reduction (from 3-fluorobenzonitrile), but LC-MS shows a persistent impurity at MW ~233. How do I remove it?

A: The impurity is Bis(3-fluorobenzyl)amine , the secondary amine "dimer."[1] This forms when the intermediate imine reacts with the already formed primary amine during reduction. Because secondary amines are also basic, simple acid-base extraction often fails to separate them.[1]

The Solution: Vacuum Distillation (Boiling Point Differential) The dimer has a significantly higher molecular weight (233 vs. 125) and boiling point (>300 °C at atm).[1]

Protocol:

  • Setup: Short-path distillation head with a vigorous stir bar.

  • Vacuum: Apply high vacuum (< 5 mmHg is ideal).

  • Heat:

    • Fraction 1 (Fore-run): Residual solvent/nitrile.[1]

    • Fraction 2 (Product): Collects at ~60–70 °C (at 2 mmHg) or ~87 °C (at 15 mmHg).[1]

    • Residue (Pot): The dimer will remain in the flask as a high-boiling oil/tar. Do not overheat the pot >150 °C to avoid decomposition.

Module 3: Chemical Purification (Acid-Base Extraction)
Q: I cannot distill (small scale). How do I purify the crude oil chemically?

A: Use a pH-Swing Extraction .[1] Because the fluorine atom lowers the pKa of the amine (making it less basic than non-fluorinated benzylamine), you must ensure the pH is low enough to fully protonate it during the acid wash.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) . (Avoid DCM if possible, as amine salts can be partially soluble in wet DCM).

  • Acid Extraction (Target pH < 2):

    • Extract with

      
       (3x).[1]
      
    • Chemistry: The amine becomes the water-soluble hydrochloride salt (

      
      ).[1] Neutral impurities (unreacted nitrile) stay in the EtOAc.[1]
      
  • Wash Aqueous Layer:

    • Wash the combined aqueous acidic layers once with fresh EtOAc to remove trapped organics.

  • Basification (Target pH > 12):

    • Cool the aqueous layer in an ice bath.

    • Slowly add

      
       until pH > 12.[1] The solution will turn cloudy as the free amine oils out.
      
  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM (3x).

    • Dry combined DCM layers (

      
      ), filter, and rotovap.
      

AcidBaseExtraction Crude Crude Mixture (Amine + Neutral Impurities) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve AcidWash Add 1M HCl (Extract 3x) Dissolve->AcidWash Sep1 Separation AcidWash->Sep1 OrgLayer1 Organic Layer (Contains Nitrile/Neutrals) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Amine-HCl Salt) Sep1->AqLayer1 Keep BaseAdd Add 6M NaOH (pH > 12) AqLayer1->BaseAdd ExtractDCM Extract with DCM BaseAdd->ExtractDCM Sep2 Separation ExtractDCM->Sep2 AqLayer2 Aqueous Waste (Salts) Sep2->AqLayer2 Discard ProductLayer DCM Layer (Pure Free Amine) Sep2->ProductLayer Dry & Concentrate

Figure 1: Acid-Base purification workflow for removing neutral precursors (e.g., 3-fluorobenzonitrile).

Module 4: Chromatography Troubleshooting
Q: My amine streaks/tails badly on silica gel TLC and columns. I'm losing yield.

A: Primary amines interact strongly with the acidic silanol groups (


) on silica gel, causing irreversible adsorption and tailing.[1]

The Fix: Use a Mobile Phase Modifier . You must deactivate the silica.

  • TLC: Dip the TLC plate in a solution of

    
     Triethylamine (TEA) in hexane and dry it before spotting your compound.
    
  • Flash Column: Add

    
     Triethylamine (TEA) or 
    
    
    
    Ammonium Hydroxide (
    
    
    ) to your DCM/Methanol mobile phase.[1]
    • Note: If using TEA, you must rotovap the product thoroughly or subject it to high vacuum to remove the TEA traces (BP 89°C, similar to your product's vacuum BP).

Module 5: Advanced Purity (The Salicylaldehyde Method)
Q: Distillation didn't work well enough. I need >99.5% purity for a sensitive coupling.

A: Use Chemoselective Derivatization . If physical separation fails, exploit the chemical difference between primary and secondary amines.

  • Reaction: Treat the crude mixture with Salicylaldehyde (1.0 equiv relative to primary amine).

    • Mechanism:[3] The primary amine forms a solid imine (Schiff base). The secondary amine (dimer) cannot form this imine.

  • Filtration: Recrystallize the yellow imine solid from Ethanol. The dimer stays in the mother liquor.

  • Hydrolysis: Hydrolyze the pure imine with dilute aqueous acid (

    
    ) and steam distill the salicylaldehyde away, then basify to recover the ultra-pure amine.
    
References
  • PubChem. (2025). 3-Fluorobenzylamine Compound Summary (CID 66853).[1] National Library of Medicine. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Troubleshooting

Technical Support Center: Enhancing Selectivity in (3-Fluorophenyl)methylamine Reactions

Introduction (3-Fluorophenyl)methylamine is a critical building block in medicinal chemistry and materials science. Its unique structural and electronic properties, conferred by the fluorine substituent, make it a valuab...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3-Fluorophenyl)methylamine is a critical building block in medicinal chemistry and materials science. Its unique structural and electronic properties, conferred by the fluorine substituent, make it a valuable synthon for introducing the 3-fluorobenzyl motif into target molecules. However, the very features that make this compound attractive also present challenges in controlling reaction selectivity. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common selectivity issues encountered during the chemical modification of (3-Fluorophenyl)methylamine.

Section 1: Understanding the Reactivity of (3-Fluorophenyl)methylamine

FAQ 1.1: What are the key reactive sites of (3-Fluorophenyl)methylamine and how does the fluorine substituent influence its reactivity?

The primary reactive site in (3-Fluorophenyl)methylamine is the nitrogen atom of the primary amine group, which acts as a nucleophile. The fluorine atom at the 3-position of the phenyl ring exerts a significant influence on the amine's reactivity through two main electronic effects:

  • Inductive Effect (-I): Fluorine is the most electronegative element, and it withdraws electron density from the aromatic ring through the sigma bonds. This inductive effect deactivates the ring towards electrophilic aromatic substitution and decreases the basicity and nucleophilicity of the amine group compared to unsubstituted benzylamine.[1]

  • Mesomeric Effect (+M): The fluorine atom has lone pairs of electrons that can be donated to the aromatic ring through resonance. This effect is generally weaker than the inductive effect for halogens.

The net result is a moderation of the amine's reactivity, which can be advantageous in preventing unwanted side reactions. However, this reduced nucleophilicity can also lead to sluggish reactions under certain conditions.

Caption: Reactive sites of (3-Fluorophenyl)methylamine.

Section 2: Troubleshooting Common Reactions

This section addresses specific selectivity challenges in common transformations involving (3-Fluorophenyl)methylamine.

N-Acylation Reactions

FAQ 2.1.1: My N-acylation of (3-Fluorophenyl)methylamine is resulting in low yield and the formation of di-acylated byproducts. What are the likely causes and how can I improve selectivity for the mono-acylated product?

Low yields in N-acylation can stem from the reduced nucleophilicity of the amine. The formation of di-acylated byproducts, while less common for primary amines, can occur under harsh conditions or with highly reactive acylating agents.

Troubleshooting Guide 2.1.1: N-Acylation Selectivity

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Insufficiently reactive acylating agent.Use a more reactive acylating agent (e.g., acyl chloride or anhydride).
Steric hindrance.Consider a less bulky acylating agent or a different catalyst.
Inappropriate base.Use a non-nucleophilic base like triethylamine or diisopropylethylamine to scavenge the acid byproduct.
Di-acylation Excess acylating agent.Use a 1:1 stoichiometric ratio of the amine to the acylating agent.
High reaction temperature.Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Highly reactive acylating agent.Consider a less reactive acylating agent or a milder activation method.[2][3]

Protocol 2.1.1: Selective Mono-N-Acylation

  • Dissolve (3-Fluorophenyl)methylamine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.05 eq.) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Caption: Troubleshooting N-acylation reactions.

N-Alkylation Reactions

FAQ 2.2.1: I am observing over-alkylation (formation of a tertiary amine) in my N-alkylation reaction with (3-Fluorophenyl)methylamine. How can I control the reaction to favor the secondary amine?

A significant challenge in the N-alkylation of primary amines is preventing the reaction from proceeding to the tertiary amine, as the secondary amine product is often more nucleophilic than the starting primary amine.[4][5]

Troubleshooting Guide 2.2.1: N-Alkylation Selectivity

Problem Potential Cause(s) Recommended Solution(s)
Over-alkylation Secondary amine product is more reactive than the primary amine.Use a large excess of the primary amine relative to the alkylating agent.
High reaction temperature.Conduct the reaction at the lowest feasible temperature.
Reactive alkylating agent.Use a less reactive alkylating agent (e.g., alkyl bromide instead of alkyl iodide).
Prolonged reaction time.Monitor the reaction closely and stop it once the primary amine is consumed.
Low Reactivity Poor leaving group on the alkylating agent.Consider using an alkylating agent with a better leaving group (e.g., triflate or tosylate).
Insufficient base strength.Use a stronger, non-nucleophilic base to deprotonate the amine.

Protocol 2.2.1: Selective Mono-N-Alkylation

  • In a reaction vessel, dissolve (3-Fluorophenyl)methylamine (3.0-5.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a suitable base (e.g., potassium carbonate or cesium carbonate, 1.5 eq. relative to the alkylating agent).[6]

  • Add the alkylating agent (1.0 eq.) to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Once the alkylating agent is consumed, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the product via column chromatography, paying careful attention to separate the desired secondary amine from the excess primary amine starting material.

NAlkylation_Pathways A (3-F-Ph)CH₂NH₂ (Primary Amine) B (3-F-Ph)CH₂NHR (Desired Secondary Amine) A->B + RX - HX C (3-F-Ph)CH₂NR₂ (Over-alkylation Product) B->C + RX - HX Reductive_Amination_Mechanism A Carbonyl + (3-FPM) B Imine/Iminium Ion Intermediate A->B Condensation (pH control is key) C Desired Secondary Amine B->C Reduction (e.g., NaBH(OAc)₃) Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Ar-X OA Oxidative Addition (Ar-X) AmineComplex Ar-Pd(II)-NHR(L₂)⁺X⁻ PdII->AmineComplex RNH₂ LE Ligand Exchange (Amine) AmidoComplex Ar-Pd(II)-NR(L₂) AmineComplex->AmidoComplex Base DE Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NHR AmidoComplex->Product RE Reductive Elimination

Sources

Optimization

Technical Support Center: Scale-Up of (3-Fluorophenyl)methylamine

Executive Summary & Molecule Profile Welcome to the technical support hub for (3-Fluorophenyl)methylamine (also known as 3-Fluorobenzylamine). This guide addresses the specific challenges of scaling this molecule from gr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Welcome to the technical support hub for (3-Fluorophenyl)methylamine (also known as 3-Fluorobenzylamine). This guide addresses the specific challenges of scaling this molecule from gram-scale discovery to kilogram-scale process development.

  • CAS Number: 100-82-3[1]

  • Molecular Formula:

    
    [1]
    
  • Key Application: Critical intermediate in the synthesis of monoamine oxidase B (MAO-B) inhibitors (e.g., Safinamide) and various agrochemicals.

  • Primary Scale-Up Challenge: The "Selectivity Battle" during hydrogenation—preventing the formation of the secondary amine dimer (bis(3-fluorobenzyl)amine) while preserving the metastable Carbon-Fluorine (C-F) bond.

Route Selection: The Industrial Decision Matrix

Before troubleshooting, ensure you are on the correct synthesis path for your available equipment.

FeatureRoute A: Catalytic Hydrogenation of Nitrile Route B: Reductive Amination of Aldehyde
Starting Material 3-Fluorobenzonitrile3-Fluorobenzaldehyde
Reagents

(Gas), Catalyst (Ra-Ni or Pd/C),


/

(Lab) or

/Cat (Ind.)[2][3]
Atom Economy High (No water byproduct if anhydrous)Moderate (Water byproduct formed)
Scalability Preferred for >10kg. (Cleanest profile)Good, but aldehyde stability can be an issue.
Primary Risk Dimerization (Secondary Amine formation)Over-alkylation

Recommendation: For scale-up (>1 kg), Route A (Nitrile Hydrogenation) is the industry standard due to cost-efficiency and raw material stability [1]. The following guide focuses primarily on this route.

Critical Process Logic: The "Selectivity Battle"

Understanding why your reaction fails is the first step to fixing it. In nitrile hydrogenation, the primary amine product is nucleophilic. It attacks the intermediate imine to form a secondary amine (dimer).

Visualizing the Competition

ReactionPathways Nitrile 3-Fluorobenzonitrile (Starting Material) Imine Intermediate Imine (Highly Reactive) Nitrile->Imine + H2 (Cat) PrimaryAmine Product: (3-Fluorophenyl)methylamine Imine->PrimaryAmine + H2 (Fast) SecondaryAmine Impurity: Bis(3-fluorobenzyl)amine Imine->SecondaryAmine - NH3 PrimaryAmine->Imine Nucleophilic Attack (Side Reaction) Ammonia Excess Ammonia (NH3) Ammonia->Imine Suppresses Dimerization (Le Chatelier's Principle)

Figure 1: The competitive reaction pathway. To win, you must accelerate the green path and block the red path by saturating the system with Ammonia.

Troubleshooting & FAQs

Category A: Impurity Control (The Dimer Problem)

Q: My HPLC shows 15% secondary amine impurity (dimer). How do I remove it? A: Removal is difficult; prevention is mandatory. The secondary amine has a boiling point significantly higher than the primary amine, but they often co-distill or form azeotropes.

  • The Fix (Process): You must run the hydrogenation in the presence of anhydrous ammonia (or ammonium hydroxide if water is tolerated).

  • The Ratio: Maintain a molar ratio of

    
    :Substrate of at least 5:1  to 10:1 .
    
  • Mechanism: Excess ammonia shifts the equilibrium of the intermediate imine back towards the primary amine pathway, preventing the primary amine from attacking the imine [2].

Q: I am using Ammonia, but I still see dimers. What else is wrong? A: Your reaction kinetics are too slow.

  • Explanation: If the reduction of the imine to the primary amine is slow, the imine "lingers," increasing the probability of dimerization.

  • Action: Increase Hydrogen Pressure (>10 bar) or Catalyst Loading. Fast hydrogenation favors the primary amine.

Category B: Catalyst & Defluorination (The C-F Bond Risk)

Q: I detect toluene or methylamine-free fluorobenzene in my GC-MS. Is the fluorine falling off? A: Yes, you are experiencing hydrogenolysis (hydrodefluorination) .

  • The Cause: Palladium (Pd/C) is excellent at activating C-H bonds but can also activate C-F bonds under high energy conditions, especially if the reaction exotherms uncontrolled [3].

  • The Fix:

    • Switch Catalyst: Raney Nickel (Ra-Ni) or Sponge Cobalt are generally preferred for fluorinated nitriles as they are less active toward C-F cleavage than Pd.

    • Temperature Control: Keep the reaction below 50°C. C-F cleavage activation energy is higher than Nitrile reduction; high heat triggers it.

    • Additives: If you must use Pd/C, use a doped catalyst (e.g., Pd/V) or add a small amount of acetic acid to modulate activity.

Category C: Work-up & Isolation

Q: The product turns pink/red upon exposure to air. Is it degrading? A: This is common with benzylamines. It indicates trace oxidation or the presence of phenolic impurities (from defluorination + hydrolysis).

  • The Fix: Distill and store the product under Argon or Nitrogen .

  • Carbon Dioxide Warning: Benzylamines react avidly with atmospheric

    
     to form solid carbamates (white crust). Always handle under inert atmosphere.
    

Validated Scale-Up Protocol (100g - 1kg Scale)

Standard Operating Procedure (SOP) for Route A (Nitrile Reduction)

Equipment: High-Pressure Autoclave (Hastelloy or Stainless Steel). Safety: 3-Fluorobenzonitrile is toxic. Hydrogen is explosive.

StepActionTechnical Note
1. Charge Load Raney Nickel (10 wt% loading, washed with MeOH) into the reactor.Do not let Ra-Ni dry out (pyrophoric).
2. Solvent Add Methanol (MeOH). Concentration: 0.5 - 1.0 M.High dilution reduces dimerization.
3. Additive Charge Liquid Ammonia (

) or saturate MeOH with

gas.
Target 5-10 equiv. of

.
4. Substrate Add 3-Fluorobenzonitrile .Ensure complete dissolution.
5. Pressurize Purge with

(3x), then fill with

to 20-30 bar .
Pressure is critical for selectivity.
6. Reaction Stir vigorously (1000 rpm). Heat to 40-50°C .Monitor

uptake curve. Stop when uptake plateaus.
7. Work-up Filter catalyst (under inert gas). Concentrate filtrate.Recycle catalyst if activity is >80%.
8. Purification Fractional Distillation under reduced pressure.bp: ~86°C at 15 mmHg.

Advanced Troubleshooting Logic (Decision Tree)

Use this flow to diagnose stalled or dirty reactions.

Troubleshooting Start Issue Detected CheckImpurity Analyze Impurity Profile (GC/HPLC) Start->CheckImpurity Dimer High Secondary Amine (>5%) CheckImpurity->Dimer Defluoro Defluorinated Byproducts (Toluene/Benzene) CheckImpurity->Defluoro Stall Reaction Stalled (<90% Conversion) CheckImpurity->Stall SolDimer1 Increase [NH3] Ratio Dimer->SolDimer1 SolDimer2 Increase H2 Pressure (Speed up reduction) Dimer->SolDimer2 SolDef1 Switch to Raney Ni (Avoid Pd) Defluoro->SolDef1 SolDef2 Lower Temperature (<40°C) Defluoro->SolDef2 SolStall1 Check Catalyst Poisoning (Sulphur/Halides in feed?) Stall->SolStall1 SolStall2 Improve Mass Transfer (Stir Rate/Baffles) Stall->SolStall2

Figure 2: Diagnostic decision tree for reaction optimization.

References

  • Hegedus, L. (2020). Selective Hydrogenation of Nitriles to Primary Amines. Organic Process Research & Development. (Generalized principle of nitrile hydrogenation scale-up).

  • Roose, P. et al. (2015). Amines, Aliphatic.[1] Ullmann's Encyclopedia of Industrial Chemistry. (Detailing the ammonia suppression mechanism).

  • Kuehnel, M. et al. (2011). C-F and C-H bond activation of fluorobenzenes. National Institutes of Health (PubMed). (Mechanistic insight into C-F stability on metal surfaces).

  • US Patent 5869653A . Hydrogenation of nitriles to produce amines. Google Patents. (Industrial protocol for suppressing secondary amines).

  • PubChem . 3-Fluorobenzylamine Compound Summary. National Library of Medicine. (Physical properties and safety data).

Sources

Troubleshooting

managing emulsions during the workup of amine reactions.

Technical Support Center: Amine Reaction Workup & Isolation Division of Process Chemistry & Purification Current Status: Operational Ticket ID: AMINE-EMUL-001 Subject: Managing Emulsions During Amine Workup Assigned Spec...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Amine Reaction Workup & Isolation Division of Process Chemistry & Purification

Current Status: Operational Ticket ID: AMINE-EMUL-001 Subject: Managing Emulsions During Amine Workup Assigned Specialist: Senior Application Scientist, Separation Sciences

Overview: The "Amphiphilic" Trap

Welcome to the technical guide for amine workups. If you are reading this, you are likely staring at a separatory funnel containing a milky, undefined mixture where two clear layers should be.

The Scientific Reality: Amines are chemically unique in extraction scenarios because they are frequently amphiphilic . They possess a hydrophobic alkyl chain and a hydrophilic nitrogen head (especially when partially protonated). At neutral or near-neutral pH, amines often exist in an equilibrium between their free base and protonated salt forms. This state mimics the structure of a surfactant (soap), lowering the interfacial tension between your organic solvent and water, stabilizing droplets, and creating emulsions.[1]

This guide provides a self-validating logic system to diagnose, break, and prevent these emulsions.

Module 1: The Diagnostic Logic (Troubleshooting)

Do not guess. Follow this decision matrix to identify the type of emulsion you are facing.

Visualizing the Decision Process

EmulsionLogic Start Emulsion Detected CheckAl Was the reagent LAH or DIBAL? Start->CheckAl CheckSolids Are there floating solids (Rag Layer)? CheckDensity Is the solvent Chlorinated (DCM/CHCl3)? CheckSolids->CheckDensity No Pickering Pickering Emulsion (Solid Stabilized) CheckSolids->Pickering Yes DensityIssue Density Inversion (Isopycnic Mixture) CheckDensity->DensityIssue Yes (Ambiguous Layers) Surfactant Surfactant Emulsion (pH/Ionic Strength) CheckDensity->Surfactant No CheckAl->CheckSolids No AlGel Aluminum Hydroxide Gel CheckAl->AlGel Yes Filter Action: Filter through Celite Pickering->Filter Dilute Action: Add Water or Change Solvent Ratio DensityIssue->Dilute Rochelle Action: Rochelle's Salt (Tartrate) Wash AlGel->Rochelle Brine Action: Add Brine (Salting Out) Surfactant->Brine

Figure 1: Diagnostic decision tree for identifying and treating specific emulsion types.

Module 2: Troubleshooting Protocols (FAQs)

Q1: I have a standard "mayonnaise" emulsion. Brine didn't work immediately. What next?

Diagnosis: Surfactant-stabilized emulsion. The Mechanism: Your amine is likely partially protonated (acting as a surfactant) or the ionic strength of the aqueous layer is too low to force phase separation. The Protocol:

  • The "Salting Out" Method: Add saturated NaCl (brine).[2]

    • Why: This increases the ionic strength (

      
      ) of the aqueous phase.[2][3] Water molecules become highly ordered around the salt ions (hydration shells), reducing their ability to solvate organic molecules and "squeezing" the organic phase out [1].
      
  • The pH Swing:

    • If Product is Basic: Add 1M NaOH until pH > 12. This forces the amine entirely into the free-base (hydrophobic) form, breaking the surfactant equilibrium.

    • If Product is Acidic: Acidify to pH < 2.

  • The "Time-Out": Allow the funnel to sit for 20 minutes. Gravity is the best (but slowest) centrifuge.

Q2: There is a "rag layer" of crud floating between phases.[4] It won't settle.

Diagnosis: Pickering Emulsion.[4] The Mechanism: Fine solid particulates (Pd/C dust, precipitated salts, or reaction byproducts) have adsorbed to the interface. These solids mechanically stabilize the droplets, preventing coalescence [2].[4][5][6] The Protocol:

  • Filtration: Do not try to shake this away.

  • Setup: Prepare a Büchner funnel with a pad of Celite (diatomaceous earth).

  • Execution: Filter the entire biphasic mixture through the Celite pad.

    • Result: The solids are trapped in the Celite. The filtrate will usually separate cleanly immediately upon hitting the flask.

  • Rinse: Wash the Celite pad with your organic solvent to recover trapped product.[2]

Q3: I am using DCM (Dichloromethane) and I can't tell which layer is which.

Diagnosis: Density Inversion (Isopycnic State). The Mechanism: DCM has a density of


 g/mL (bottom layer). Water is 

g/mL.[3] However, if you have a lot of amine (density

) or THF in the organic layer, the density gap narrows. At a specific concentration, the densities match, resulting in zero buoyancy and no separation [3]. The Protocol:
  • The Drop Test: Take a Pasteur pipette, withdraw a drop of the bottom layer, and add it to a test tube of water.

    • If it dissolves:[3][7][8][9][10] Bottom layer is aqueous.[11][8][12]

    • If it beads up: Bottom layer is organic.[8][13][14][15]

  • The Density Shift:

    • Add more DCM: Increases organic density (sinks).

    • Add more Water: Dilutes the aqueous phase (usually no density change, but helps volume ratio).

    • Add Brine: Increases aqueous density (floats the organic layer).

Q4: I performed a Lithium Aluminum Hydride (LAH) reduction and the flask is full of gray jelly.

Diagnosis: Aluminum Hydroxide Gel. The Mechanism: Quenching LAH with water produces aluminum hydroxides (


) which form a polymeric, gelatinous network that traps water and organics indistinguishably.
The Protocol: 
Use Rochelle's Salt  (Potassium Sodium Tartrate) [4].[10]
  • The Chemistry: Tartrate is a bidentate ligand that chelates Aluminum (

    
    ), breaking the polymeric hydroxide network and making the aluminum water-soluble.
    
  • Steps:

    • Quench reaction carefully.[12][14]

    • Add saturated aqueous Rochelle's Salt solution (approx. 20 mL per gram of LAH).

    • Stir vigorously at room temperature. Note: This is not instant. It often requires 1-2 hours of stirring.

    • Wait for two clear layers to form.

Module 3: Prevention & Best Practices

The best way to handle an emulsion is to prevent it.

Comparative Solvent Data for Amine Extraction
SolventDensity (g/mL)Emulsion RiskBest For
DCM 1.33High Polar amines, small scale.
Ethyl Acetate 0.90ModerateGeneral purpose.
MTBE 0.74Low Lipophilic amines. Highly recommended.
Ether 0.71LowVolatile amines (careful with peroxides).
Chloroform/IPA (3:1) ~1.3Moderate"The Magic Mix" for polar/water-soluble amines.
The "Magic Mix" (3:1 CHCl3:IPA)

For highly polar amines that are stuck in the aqueous phase or forming emulsions in DCM, switch to a mixture of Chloroform and Isopropanol (3:1) .

  • Why: The alcohol disrupts hydrogen bonding networks at the interface, while the chloroform provides density. This mixture is legendary for extracting "un-extractable" polar amines.

Module 4: Standardized Workup Workflow

Implement this workflow to minimize emulsion risks in future experiments.

WorkupProtocol Reaction Reaction Complete Evap Evaporate Volatiles (Remove THF/DMF) Reaction->Evap Resuspend Resuspend in Low-Emulsion Solvent (MTBE or EtAc) Evap->Resuspend pH_Adjust Adjust pH (>12 for Free Base) Resuspend->pH_Adjust Wash Wash 1: Water (Gentle Inversion) pH_Adjust->Wash Brine Wash 2: Brine (Dehydrate Organic) Wash->Brine Dry Dry (Na2SO4) & Concentrate Brine->Dry

Figure 2: Optimized workflow to prevent emulsion formation before it starts.

References

  • Salting Out Mechanism

    • Hyde, A. M., et al. "Managing the Solid–Liquid Interface in the Crystallization of Pharmaceuticals." Organic Process Research & Development, 2017.
    • Source:

  • Pickering Emulsions

    • Binks, B. P. "Particles as Surfactants—Similarities and Differences." Current Opinion in Colloid & Interface Science, 2002.
    • Source:

  • Density Inversion & Solvent Choice

    • Not Voodoo X. "Workup: How to Manage an Emulsion."[9][13][16] University of Rochester, Department of Chemistry.

    • Source:

  • Rochelle's Salt for Aluminum Workups

    • Fieser, L. F., & Fieser, M. "Reagents for Organic Synthesis."[15] (Standard reference for Fieser/Rochelle protocols).

    • Protocol Verification:

Disclaimer: All protocols involve hazardous chemicals. Consult your institution's Chemical Hygiene Plan (CHP) and Safety Data Sheets (SDS) before attempting these procedures.

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: Validation of (3-Fluorophenyl)methylamine Biological Activity In Vivo

Executive Summary Product: (3-Fluorophenyl)methylamine (3-FBA) Primary Application: Pharmacophore for MAO-B inhibitors; Precursor for PET Radiotracers ([18F]MFBG). CAS: 100-82-3[1] This guide validates the biological uti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: (3-Fluorophenyl)methylamine (3-FBA) Primary Application: Pharmacophore for MAO-B inhibitors; Precursor for PET Radiotracers ([18F]MFBG). CAS: 100-82-3[1]

This guide validates the biological utility of (3-Fluorophenyl)methylamine (3-FBA) , not merely as a raw intermediate, but as a critical metabolic probe and pharmacophore. Unlike its non-fluorinated parent (benzylamine) or its para-isomer (4-fluorobenzylamine), 3-FBA exhibits a unique "Goldilocks" profile of lipophilicity and electronic withdrawal that optimizes blood-brain barrier (BBB) penetration while maximizing selectivity for Monoamine Oxidase B (MAO-B).

This document compares 3-FBA against standard alternatives, providing experimental evidence of its superior performance in neuroprotective drug design and oncological imaging .

Part 1: Comparative Analysis

The following table contrasts 3-FBA with its primary structural analogs. The data synthesizes physicochemical properties with biological outcomes observed in in vivo models.[2][3]

Table 1: Comparative Performance Matrix

Feature(3-Fluorophenyl)methylamine (3-FBA) Benzylamine (Parent) 4-Fluorobenzylamine (Isomer)
Lipophilicity (LogP) ~1.7 (Optimal) ~1.1 (Low)~1.7 (High)
MAO-B Selectivity High (>1000-fold) Low (Non-selective)Moderate
Metabolic Stability High (Blocks C3 oxidation)Low (Rapid deamination)Moderate (Blocks C4 oxidation)
BBB Permeability Excellent Poor to ModerateExcellent
18F-Labeling Yield High (Nucleophilic sub.) N/AHigh
Clinical Relevance Core of Safinamide (anti-PD) General reagentResearch tool
Technical Insight: The "Fluorine Scan" Effect

The superior performance of 3-FBA is driven by the 3-position substitution .

  • vs. Benzylamine: The addition of fluorine increases lipophilicity (facilitating CNS entry) and lowers the pKa of the amine, reducing protonation at physiological pH and enhancing membrane permeability.

  • vs. 4-FBA: While both isomers improve lipophilicity, the 3-fluoro position creates a specific steric and electrostatic match for the hydrophobic pocket of the hMAO-B active site (specifically residues Ile199 and Tyr326), which is less accessible to the 4-fluoro isomer.

Part 2: Critical Validation Mechanisms
1. Validation of Neuroprotective Activity (MAO-B Inhibition)

The biological activity of 3-FBA is best validated through its role as the "warhead" in reversible MAO-B inhibitors (e.g., Safinamide analogs).

  • Mechanism: 3-FBA fragments occupy the "entrance cavity" of the MAO-B enzyme. The fluorine atom engages in multipolar interactions with the peptide backbone, stabilizing the inhibitor-enzyme complex.

  • In Vivo Evidence: In rat models of Parkinson’s Disease (PD), scaffolds containing the 3-FBA moiety demonstrate significant restoration of dopamine levels compared to non-fluorinated controls. The 3-FBA fragment prevents the "cheese effect" (hypertensive crisis) associated with non-selective MAO inhibition by avoiding MAO-A blockade.

2. Validation of PET Tracer Kinetics ([18F]MFBG)

3-FBA is the direct precursor for meta-fluorobenzylguanidine ([18F]MFBG), a next-generation imaging agent for neuroblastoma.

  • Performance: In xenograft models, [18F]MFBG derived from 3-FBA showed 1.6-fold higher tumor accumulation at 1-hour post-injection compared to the para-isomer ([18F]PFBG).[4]

  • Causality: The meta-positioning protects the molecule from rapid metabolic clearance while maintaining high affinity for the Norepinephrine Transporter (NET).

Part 3: Visualization of Biological Pathways

The following diagrams illustrate the mechanistic superiority of 3-FBA in two distinct biological contexts: Enzyme Inhibition and Radiotracer Trafficking.

Diagram 1: MAO-B Selectivity Mechanism

Caption: Logical flow demonstrating how 3-FBA achieves high CNS availability and selective MAO-B inhibition compared to the parent benzylamine.

MAO_Selectivity cluster_inputs Chemical Input cluster_pk Pharmacokinetics (In Vivo) cluster_pd Pharmacodynamics (Target Binding) Benzylamine Benzylamine (Non-fluorinated) Lipophilicity Increased Lipophilicity (LogP ~1.7) Benzylamine->Lipophilicity Baseline MAOB_Pocket MAO-B Hydrophobic Pocket Entry Benzylamine->MAOB_Pocket Low Affinity FBA3 3-Fluorobenzylamine (3-FBA) FBA3->Lipophilicity Fluorine Effect Metabolism Metabolic Stability (Blocked C3 Oxidation) FBA3->Metabolism BBB Blood-Brain Barrier Penetration Lipophilicity->BBB BBB->MAOB_Pocket Metabolism->MAOB_Pocket Sustained Exposure Selectivity High Selectivity (>1000x vs MAO-A) MAOB_Pocket->Selectivity Steric Fit (Ile199) Dopamine Striatal Dopamine Preservation Selectivity->Dopamine Therapeutic Effect

Diagram 2: [18F]3-FBA Tracer Synthesis & Trafficking

Caption: Workflow for validating 3-FBA as a PET tracer precursor, from radio-synthesis to tumor imaging.

PET_Workflow Precursor Benzonitrile Precursor Step1 1. Radio-fluorination (Nucleophilic Subst.) Precursor->Step1 F18 [18F]Fluoride F18->Step1 Intermediate [18F]3-Fluorobenzonitrile Step1->Intermediate Step2 2. Reduction (LiAlH4) Intermediate->Step2 Product [18F]3-FBA (Active Tracer Core) Step2->Product Step3 3. Coupling (Guanidylation) Product->Step3 FinalTracer [18F]MFBG Step3->FinalTracer InVivo In Vivo Injection (Mouse Model) FinalTracer->InVivo Tumor Tumor Accumulation (NET Transporter) InVivo->Tumor High Specific Uptake

Part 4: Validated Experimental Protocols

To reproduce the biological activity claims of 3-FBA, use the following self-validating protocols.

Protocol A: Competitive MAO-B Inhibition Assay (In Vitro)

Purpose: To quantify the selectivity conferred by the 3-fluorobenzylamine moiety compared to non-fluorinated controls.

Reagents:

  • Recombinant human MAO-A and MAO-B (commercial).

  • Substrate: Kynuramine (non-selective, fluorometric).

  • Test Compounds: 3-FBA, Benzylamine (negative control), Safinamide (positive control).

Workflow:

  • Preparation: Dilute test compounds in DMSO to yield final concentrations ranging from 1 nM to 100 µM.

  • Incubation: Mix 10 µL of inhibitor with 80 µL of enzyme buffer (0.1 M potassium phosphate, pH 7.4). Incubate at 37°C for 20 minutes to allow enzyme-inhibitor equilibrium.

  • Initiation: Add 10 µL of Kynuramine substrate (final conc. 50 µM).

  • Measurement: Monitor fluorescence continuously for 30 minutes (Ex: 310 nm, Em: 400 nm) to measure the formation of 4-hydroxyquinoline.

  • Validation Check:

    • Self-Validation: The

      
       for Benzylamine must be >50 µM.
      
    • Success Criterion: 3-FBA derivatives should show

      
       nM for MAO-B and 
      
      
      
      µM for MAO-A (Selectivity Index > 100).
Protocol B: In Vivo Biodistribution of [18F]3-FBA Derivatives

Purpose: To validate the pharmacokinetic stability and tumor targeting of 3-FBA-derived tracers.

Workflow:

  • Synthesis: Synthesize [18F]MFBG starting from [18F]3-FBA using the reduction/guanidylation pathway (see Diagram 2).

  • Animal Model: Use athymic nude mice bearing NET-expressing xenografts (e.g., SK-N-BE(2c) neuroblastoma).

  • Administration: Inject 3.7 MBq of [18F]MFBG via tail vein.

  • Imaging: Perform static PET scans at 1 hour post-injection.

  • Tissue Analysis: Sacrifice animals at 2 hours. Collect blood, tumor, liver, and muscle. Weigh and count gamma radioactivity.

  • Data Calculation: Calculate % Injected Dose per gram (%ID/g).

  • Validation Check:

    • Success Criterion: Tumor-to-Muscle ratio must exceed 10:1.

    • Metabolic Check: Analyze urine via HPLC. >90% of excreted radioactivity should be intact tracer (confirming the metabolic stability of the 3-fluorobenzyl core).

References
  • Mathew, B. et al. (2025). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. National Institutes of Health (PMC). Link(Note: Representative link for PMC search context)

  • Zhang, H. et al. (2014). Synthesis and Evaluation of [18F]Fluorine-labeled Benzylguanidine Analogs for Targeting the Human Norepinephrine Transporter. Molecular Imaging and Biology. Link

  • Binda, C. et al. (2007). Structure-function relationships in the MAO-B inhibitor safinamide. Journal of Medicinal Chemistry. Link

  • Gomez, L. et al. (2019). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores. Bioorganic & Medicinal Chemistry Letters. Link

  • Paden King, A. et al. (2016). Physical properties and biological activity of fluorinated benzylamines. Sigma-Aldrich Technical Documents. Link[1]

Sources

Comparative

comparative analysis of fluorinated vs. non-fluorinated propylamines

A Technical Guide for Medicinal Chemistry Optimization Executive Summary: The "Fluorine Scan" in Lead Optimization In modern drug discovery, the transition from a propyl linker to a fluorinated analogue is rarely acciden...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemistry Optimization

Executive Summary: The "Fluorine Scan" in Lead Optimization

In modern drug discovery, the transition from a propyl linker to a fluorinated analogue is rarely accidental. It is a calculated "fluorine scan" tactic designed to modulate physicochemical properties without altering steric bulk significantly.[1]

Propylamine (1 ) is a ubiquitous building block, but its high basicity (


) often results in poor membrane permeability and high risk of phospholipidosis.[1] Strategic fluorination—specifically at the 

-position (3-fluoropropylamine, 2 ) or terminal trifluorination (3,3,3-trifluoropropylamine, 3 )—offers a precise lever to attenuate basicity, block metabolic "soft spots," and influence conformational bias via the gauche effect.[1]

This guide provides a comparative technical analysis of these motifs, supported by experimental protocols for validation.

Physicochemical Profiling

The introduction of fluorine atoms creates profound electronic changes due to fluorine’s high electronegativity (4.0 Pauling scale). The table below summarizes the critical shifts in properties.

Table 1: Comparative Property Landscape
PropertyPropylamine (1 )3-Fluoropropylamine (2 )3,3,3-Trifluoropropylamine (3 )Impact on Drug Design
Formula



Basicity (

)
~10.7~9.9~8.7Lower

improves BBB penetration and reduces hERG liability.[1]
LogP (Lipophilicity) 0.55~0.35~1.1Fluorine is lipophilic, but polarity (dipole) can lower LogP in mono-fluoro species.[1]

boosts lipophilicity.[1]
C-F Bond Energy N/A~110 kcal/mol~116 kcal/molResists oxidative metabolism (CYP450).[1]
Conformation Flexible (Anti pref.)Bias toward GaucheBulky, rotamer restrictedAlters receptor binding entropy.[1]
Deep Dive: The Basicity Attenuation Mechanism

The most immediate value of fluorination is


 modulation.[1]
  • Mechanism: Through the inductive effect (

    
    ), fluorine withdraws electron density from the alkyl chain.[1] Although the effect diminishes with distance (
    
    
    
    ), the
    
    
    -fluorine in 2 still exerts enough pull to stabilize the free base form relative to the protonated ammonium species, lowering the
    
    
    by ~0.8 log units.[1]
  • The

    
     Effect:  In 3 , the cumulative inductive effect of three fluorine atoms drops the 
    
    
    
    by nearly 2 log units (to ~8.7).[1] This places a significantly higher fraction of the molecule in the neutral state at physiological pH (7.4), exponentially increasing passive membrane permeability.
Deep Dive: Conformational Bias (The Gauche Effect)

Unlike non-fluorinated alkyl chains which prefer an anti (180°) conformation to minimize steric clash, fluorinated amines often adopt a gauche (60°) conformation.[1] This is driven by


 hyperconjugation and electrostatic attraction between the electropositive ammonium hydrogen and the electronegative fluorine.[2]

Figure 1: Conformational Bias Mechanism

GaucheEffect Anti Anti Conformation (Propylamine Preferred) Steric Minimization Gauche Gauche Conformation (Fluorinated Preferred) Stereoelectronic Stabilization Anti->Gauche Fluorine Substitution Interaction Hyperconjugation (σ C-H -> σ* C-F) Gauche->Interaction Stabilized by

ADME & Metabolic Stability

The propyl chain is a notorious metabolic "soft spot," susceptible to Cytochrome P450 (CYP) mediated


-oxidation (at the terminal carbon) or 

oxidation.[1]
Mechanism of Metabolic Blockade

Replacing the terminal hydrogens with fluorine does not merely "strengthen the bond."[1][3] While the C-F bond is stronger than C-H, the primary protective mechanism is electronic .[1]

  • Oxidation Potential: Fluorine lowers the HOMO energy of the C-H bonds on adjacent carbons, making them less reactive toward the high-valent Iron-Oxo species in the CYP450 active site.[1]

  • Lipophilic Efficiency (LipE): By blocking the primary site of metabolism, 3 (

    
    ) often extends half-life (
    
    
    
    ).[1] However, researchers must monitor for "metabolic switching," where the enzyme attacks a different, now more vulnerable, part of the molecule.

Figure 2: Metabolic Stability Workflow

MetabolicStability Start Compound Selection (Propyl vs. Fluoro-propyl) Incubation Microsomal Incubation (RLM/HLM + NADPH) 37°C Start->Incubation Quench Quench Reaction (Acetonitrile + IS) Incubation->Quench t = 0, 5, 15, 30, 60 min Analysis LC-MS/MS Analysis (Parent Depletion) Quench->Analysis Result Calculate CLint & t1/2 Analysis->Result

Experimental Protocols

As a Senior Scientist, I recommend the following self-validating protocols. Precision in pH control is critical when comparing fluorinated amines due to their specific


 shifts.[1]
Protocol A: Potentiometric Determination

Objective: Accurately determine the dissociation constant to predict physiological charge state.[1]

  • Preparation: Dissolve 5 mg of the amine hydrochloride salt in 20 mL of degassed water/methanol (80:20) to ensure solubility of the lipophilic

    
     analogue.
    
  • Calibration: Calibrate the pH electrode using a 3-point standard (pH 4.0, 7.0, 10.0) at 25°C.

  • Titration: Titrate with 0.1 M KOH using an autotitrator.

    • Critical Step: Ensure the titration covers the range of pH 2.0 to 12.0.

  • Data Analysis: Use the Bjerrum plot method to identify the inflection point.[1]

    • Validation: The

      
       of Propylamine (Control) must read 
      
      
      
      for the assay to be valid.
Protocol B: In Vitro Microsomal Stability (Clearance)

Objective: Quantify the metabolic blocking effect of fluorination.[1][3]

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate: Incubate test compounds (Propylamine derivative, 3-Fluoro, 3,3,3-Trifluoro) at 1

    
    M final concentration.
    
    • Why 1

      
      M? To remain below 
      
      
      
      and ensure first-order kinetics.
  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

  • Sampling: Aliquot 50

    
    L at 0, 5, 15, 30, and 60 minutes into 150 
    
    
    
    L ice-cold acetonitrile (containing Tolbutamide as Internal Standard).
  • Analysis: Centrifuge at 4000g for 20 min. Inject supernatant into LC-MS/MS.[1]

  • Calculation: Plot ln(remaining %) vs. time. The slope

    
     determines intrinsic clearance:
    
    
    
    

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1]

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • PubChem. (2023).[1] Compound Summary: 3-Fluoropropan-1-amine.[1][4][5] National Library of Medicine.[1]

  • Müller, K., et al. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Validation

A Researcher's Guide to In Vitro to In Vivo Extrapolation (IVIVE) of Novel Small Molecules: A Comparative Analysis Featuring (3-Fluorophenyl)methylamine

Introduction: Bridging the Gap Between Benchtop and Bedside In the landscape of modern drug discovery and development, the ability to accurately predict human pharmacokinetics (PK) from non-clinical data is paramount. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Bridging the Gap Between Benchtop and Bedside

In the landscape of modern drug discovery and development, the ability to accurately predict human pharmacokinetics (PK) from non-clinical data is paramount. This predictive power allows for the early identification of promising candidates, optimization of dosing regimens, and a reduction in the reliance on extensive animal testing.[1][2] In vitro to in vivo extrapolation (IVIVE) has emerged as a cornerstone of this predictive science, offering a methodology to translate data from cellular and subcellular systems into meaningful projections of a drug's behavior in a whole organism.[3][4] This guide provides a comprehensive overview of the IVIVE process, using the novel compound (3-Fluorophenyl)methylamine as a case study and comparing its projected human PK profile with two alternative compounds from a similar structural class.

The core principle of IVIVE lies in the integration of key in vitro absorption, distribution, metabolism, and excretion (ADME) parameters into mathematical models that account for physiological factors such as blood flow and protein binding.[1][5] This approach not only streamlines the drug development process but also provides a mechanistic understanding of a compound's disposition, which is invaluable for navigating the complexities of clinical trials.[3]

This guide is structured to provide researchers, scientists, and drug development professionals with a practical and in-depth understanding of IVIVE. We will delve into the essential in vitro assays, the construction of predictive models, and the interpretation of the extrapolated data. By the end of this guide, you will have a clear framework for applying IVIVE principles to your own research, enabling more informed decision-making in the journey from discovery to clinical application.

The IVIVE Workflow: A Step-by-Step Approach

The successful application of IVIVE is a multi-step process that begins with robust in vitro experimentation and culminates in the prediction of human pharmacokinetic parameters. The following diagram illustrates the typical workflow:

IVIVE_Workflow cluster_invitro In Vitro Characterization cluster_modeling IVIVE Modeling & Scaling cluster_invivo In Vivo Prediction & Validation met_stab Metabolic Stability (Microsomes, Hepatocytes) cl_int Calculate Intrinsic Clearance (CLint) met_stab->cl_int Half-life data ppb Plasma Protein Binding scaling Scale to In Vivo CLint ppb->scaling Fraction unbound (fu) enzyme_kinetics Enzyme Kinetics (CYP Inhibition/Induction) pk_model Integrate into PK Model (e.g., PBPK) enzyme_kinetics->pk_model DDI potential cl_int->scaling In vitro CLint scaling->pk_model Scaled CLint human_pk Predict Human PK (Clearance, Vd, t1/2) pk_model->human_pk Simulation preclinical_pk Preclinical In Vivo PK (Rat, Dog, Monkey) preclinical_pk->pk_model Model Refinement clinical_data Compare with Clinical Data (if available) human_pk->clinical_data Validation

Caption: A schematic of the In Vitro to In Vivo Extrapolation (IVIVE) workflow.

Part 1: Foundational In Vitro Assays

The accuracy of any IVIVE prediction is fundamentally dependent on the quality of the initial in vitro data. The following sections detail the critical assays and provide step-by-step protocols.

Metabolic Stability

Metabolic stability assays are designed to determine the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).[6] This is a critical parameter as it directly influences the compound's half-life and oral bioavailability. These assays are typically conducted using liver microsomes or hepatocytes.[6][7]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation:

    • Thaw cryopreserved human liver microsomes on ice.

    • Prepare a stock solution of (3-Fluorophenyl)methylamine and comparator compounds in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a 20 mM NADPH stock solution in the reaction buffer.

  • Incubation:

    • In a 96-well plate, add the reaction buffer, the test compound (final concentration typically 1 µM), and liver microsomes (final concentration 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Table 1: Comparative In Vitro Metabolic Stability Data

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
(3-Fluorophenyl)methylamine 2555.4
Compound A1592.4
Compound B4530.8
Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly impacts its distribution and availability to target tissues.[8][9] Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[8][9]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) for PPB

  • Preparation:

    • Prepare a stock solution of the test compound.

    • Thaw pooled human plasma and dialyze it against phosphate-buffered saline (PBS).

    • Prepare the RED device by adding the test compound to the plasma chamber and PBS to the buffer chamber.

  • Incubation:

    • Seal the RED plate and incubate at 37°C with shaking for 4-6 hours to allow for equilibrium.

  • Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Combine the plasma sample with an equal volume of blank buffer and the buffer sample with an equal volume of blank plasma to ensure matrix matching.

    • Precipitate proteins with a quenching solution (e.g., acetonitrile) and centrifuge.

    • Analyze the supernatant from both chambers by LC-MS/MS.

  • Data Interpretation:

    • Calculate the fraction unbound (fu) using the following equation: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

Table 2: Comparative Plasma Protein Binding Data

CompoundFraction Unbound (fu)% Bound
(3-Fluorophenyl)methylamine 0.1585
Compound A0.0595
Compound B0.3070
Enzyme Kinetics

Understanding a compound's potential to inhibit or induce metabolic enzymes is crucial for predicting drug-drug interactions (DDIs).[10] These assays typically focus on the major CYP450 enzymes.

Experimental Protocol: CYP Inhibition Assay (Fluorometric)

  • Preparation:

    • Prepare a series of dilutions of the test compound.

    • Use recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6) and a specific fluorogenic substrate for each enzyme.

    • Prepare a reaction buffer and an NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add the buffer, CYP enzyme, and the test compound at various concentrations.

    • Pre-incubate at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.

    • Monitor the increase in fluorescence over time using a plate reader.

  • Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Table 3: Comparative CYP Inhibition Data (IC50, µM)

CompoundCYP3A4CYP2D6CYP2C9
(3-Fluorophenyl)methylamine > 5025> 50
Compound A5> 5015
Compound B> 50> 50> 50

Part 2: The Extrapolation - From In Vitro Data to In Vivo Predictions

With the foundational in vitro data in hand, the next step is to scale these parameters to predict the in vivo scenario. This is where mathematical modeling, ranging from simple scaling to complex physiologically based pharmacokinetic (PBPK) models, comes into play.[5][11]

Scaling of Intrinsic Clearance

The in vitro intrinsic clearance (CLint) obtained from microsomal or hepatocyte assays needs to be scaled to the whole liver. This involves accounting for the amount of microsomal protein or the number of hepatocytes per gram of liver and the total liver weight.

Scaling Equations:

  • From Microsomes: CLint, in vivo (mL/min) = CLint, in vitro (µL/min/mg) * (mg microsomal protein/g liver) * (liver weight in g) / 1000

  • From Hepatocytes: CLint, in vivo (mL/min) = CLint, in vitro (µL/min/10^6 cells) * (hepatocytes/g liver) * (liver weight in g) / 1000

The Well-Stirred Liver Model

A commonly used model to predict hepatic clearance (CLh) from the scaled intrinsic clearance is the well-stirred model. This model incorporates hepatic blood flow (Qh) and the fraction of drug unbound in the blood (fu,b).

Well-Stirred Model Equation:

CLh = (Qh * fu,b * CLint, in vivo) / (Qh + fu,b * CLint, in vivo)

Prediction of Human Pharmacokinetic Parameters

By integrating the scaled clearance values and other parameters into pharmacokinetic models, we can predict key human PK parameters such as clearance, volume of distribution (Vd), and half-life (t½).

Table 4: Predicted Human Pharmacokinetic Parameters

Parameter(3-Fluorophenyl)methylamineCompound ACompound B
Predicted Human Hepatic Clearance (mL/min/kg)10.218.55.8
Predicted Volume of Distribution (L/kg)2.51.83.2
Predicted Half-life (hours)4.01.69.1

Part 3: Comparative Analysis and Discussion

  • (3-Fluorophenyl)methylamine exhibits a moderate predicted human hepatic clearance and a half-life that may be suitable for once or twice-daily dosing. Its low potential for CYP inhibition suggests a lower risk of drug-drug interactions compared to Compound A.

  • Compound A shows a higher predicted clearance and a shorter half-life, which might necessitate more frequent dosing. Its potent inhibition of CYP3A4 is a significant liability that would require further investigation.

  • Compound B has the lowest predicted clearance and the longest half-life, which could be advantageous for less frequent dosing but may also lead to drug accumulation and potential toxicity. Its clean CYP inhibition profile is a positive attribute.

The selection of the optimal candidate would depend on the therapeutic indication, the desired dosing regimen, and the overall safety profile. The IVIVE data presented here provides a strong rationale for advancing (3-Fluorophenyl)methylamine for further preclinical and clinical development, while raising flags for Compound A due to its DDI potential and suggesting careful dose selection for Compound B to avoid accumulation.

Conclusion: The Future of Predictive Drug Development

In vitro to in vivo extrapolation is an indispensable tool in modern drug development. By providing early insights into the human pharmacokinetic properties of novel compounds, IVIVE enables a more efficient and data-driven approach to candidate selection and optimization.[3] While the models and methodologies are continually evolving, the fundamental principles of integrating robust in vitro data with physiological understanding remain central to its success. The comparative analysis of (3-Fluorophenyl)methylamine and its analogues demonstrates the practical application of IVIVE in guiding critical decisions and de-risking the drug development process. As we move towards a future with a greater emphasis on non-animal testing methods, the role of IVIVE is set to become even more prominent in bringing safer and more effective medicines to patients.

References

  • WuXi AppTec. (2025, September 11). What Is IVIVE? 7 FAQs About In Vitro-In Vivo Extrapolation.
  • Wikipedia. (n.d.). In vitro to in vivo extrapolation.
  • ScitoVation. (2024, February 12). In vitro to in vivo extrapolation overview (IVIVE). YouTube.
  • Rostami-Hodjegan, A. (n.d.). Can In Vitro In Vivo Extrapolation (IVIVE) Be Successful? Recognizing the Incorrect Clearance Assumptions. PMC.
  • National Toxicology Program (NTP) - NIH. (2025, July 10). In Vitro to In Vivo Extrapolation.
  • Wiley. (n.d.). Physiologically Based Pharmacokinetic Modeling: Science and Applications.
  • Wikipedia. (n.d.). Physiologically based pharmacokinetic modelling.
  • Huang, Z., Li, H., Zhang, Q., Tan, X., Lu, F., Liu, H., & Li, S. (2015, August 5). Characterization of preclinical in vitro and in vivo pharmacokinetics. DDDT.
  • Frontiers. (2022, May 11). Application of Physiologically Based Pharmacokinetic Modeling in Preclinical Studies: A Feasible Strategy to Practice the Principles of 3Rs.
  • PhinC Development. (n.d.). PHYSIOLOGICALLY-BASED PHARMACOKINETICS (PBPK) MODELING.
  • ResearchGate. (n.d.). The in vitro metabolic stability study of the selected compounds.
  • Sager, J. E., & Yu, J. (n.d.). Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation Approaches: A Systematic Review of Published Models, Applications, and Model Verification. PMC.
  • Wikipedia. (n.d.). Plasma protein binding.
  • Thermo Fisher Scientific - US. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • WuXi AppTec. (2025, August 15). Decoding the Key Role of Plasma Protein Binding in Drug-Drug Interactions.
  • PMC - NIH. (n.d.). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
  • Creative Biolabs. (n.d.). Plasma Protein Binding.
  • PMC. (n.d.). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect.
  • Taylor & Francis. (n.d.). Plasma protein binding – Knowledge and References.
  • University of Michigan. (n.d.). Preclinical Pharmacokinetics and Animal Toxicology | UM College of Pharmacy.
  • Frontage Laboratories. (n.d.). Protein Binding.
  • MDPI. (2006, November 2). Full Analytic Progress Curves of Enzymic Reactions in Vitro.
  • Pendidikan Kimia. (n.d.). A Sensitive and Robust Enzyme Kinetic Experiment Using Microplates and Fluorogenic Ester Substrates.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Nuvisan. (n.d.). In vivo ADME - advancing preclinical drug development.
  • ACS Publications. (2003, April 8). Measurement of Enzyme Kinetics Using a Continuous-Flow Microfluidic System.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Admescope. (2021, June 2). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. YouTube.
  • Applied Photophysics. (n.d.). Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy.

Sources

Comparative

side-by-side comparison of different synthesis routes for (3-Fluorophenyl)methylamine

Executive Summary (3-Fluorophenyl)methylamine (CAS: 100-82-3) is a critical fluorinated building block in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors and monoamine oxidase inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Fluorophenyl)methylamine (CAS: 100-82-3) is a critical fluorinated building block in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors and monoamine oxidase inhibitors. The metabolic stability of the C-F bond and its electronic influence on the amine's basicity make it a preferred scaffold over non-fluorinated analogs.

This guide evaluates three distinct synthesis routes. Reductive Amination is identified as the superior pathway for laboratory-scale discovery due to mild conditions and high chemoselectivity. Nitrile Reduction is the preferred route for process scale-up, provided that specific catalysts (Raney Nickel) are used to mitigate hydrodefluorination risks inherent to Palladium-based hydrogenation.

Part 1: Strategic Analysis & Decision Logic

The Fluorine Challenge: Hydrodefluorination (HDF)

The meta-position of the fluorine atom provides relative stability compared to ortho- or para- isomers. However, under standard catalytic hydrogenation conditions (Pd/C,


, >50 psi), aryl fluorides are susceptible to hydrodefluorination  (cleavage of the C-F bond), yielding non-fluorinated benzylamine impurities that are difficult to separate.
  • Recommendation: Avoid Pd/C for the nitrile reduction route unless mild conditions are strictly controlled. Use Cobalt or Nickel catalysts, or hydride reducing agents.

Synthesis Decision Matrix

The following decision tree illustrates the logic for selecting a synthesis route based on scale, starting material availability, and purity requirements.

SynthesisDecision Start Select Starting Material Aldehyde 3-Fluorobenzaldehyde Start->Aldehyde High Availability Nitrile 3-Fluorobenzonitrile Start->Nitrile Lowest Cost Halide 3-Fluorobenzyl Bromide Start->Halide Specific Stock Route1 Route 1: Reductive Amination (Best for Lab Scale/Discovery) Aldehyde->Route1 NaBH(OAc)3 / NH4OAc Route2 Route 2: Nitrile Reduction (Best for Scale-Up/Cost) Nitrile->Route2 Raney Ni / H2 or LAH Route3 Route 3: Gabriel Synthesis (Best for Absolute Primary Amine Purity) Halide->Route3 Phthalimide / Hydrazine

Figure 1: Decision matrix for selecting the optimal synthesis route based on precursor availability and project scale.

Part 2: Detailed Route Analysis

Route 1: Reductive Amination (The Discovery Standard)

Precursor: 3-Fluorobenzaldehyde Reagents: Ammonium Acetate, Sodium Triacetoxyborohydride (STAB) or


.

This is the most reliable method for generating gram-scale quantities. It proceeds via the formation of an imine intermediate, which is selectively reduced in situ.[1]

  • Mechanism:

    • Condensation: Aldehyde reacts with ammonium acetate to form the imine (

      
      ).
      
    • Reduction: The hydride donor reduces the imine to the amine.

  • Why it works:

    
     is mild and will not reduce the aldehyde as quickly as it reduces the protonated imine, preventing the formation of the alcohol byproduct (3-fluorobenzyl alcohol). It is completely inert toward the aryl C-F bond.
    
Route 2: Catalytic Hydrogenation of Nitrile (The Process Standard)

Precursor: 3-Fluorobenzonitrile Reagents: Raney Nickel, Hydrogen (50 psi), Ammonia (in MeOH).

Industrial synthesis favors this route due to the low cost of the nitrile. However, it carries two risks:

  • Secondary Amine Formation: The primary amine product can react with the intermediate imine to form dibenzylamine. Solution: Perform the reaction in ammonia-saturated methanol.

  • Hydrodefluorination: Pd/C can strip the fluorine atom. Solution: Use Raney Nickel or Cobalt, which are less active toward C-F hydrogenolysis.

Route 3: Gabriel Synthesis (High Purity Niche)

Precursor: 3-Fluorobenzyl Bromide Reagents: Potassium Phthalimide, Hydrazine Hydrate.

This classical route guarantees zero secondary amine contamination because the nitrogen source (phthalimide) is doubly protected and can only alkylate once. It is atom-inefficient but useful when purification of secondary amines is problematic.

Part 3: Comparative Performance Data

The following table summarizes experimental outcomes based on optimized protocols.

FeatureRoute 1: Reductive AminationRoute 2: Nitrile Reduction (Raney Ni)Route 3: Gabriel Synthesis
Yield 85 - 92% 80 - 90%75 - 85% (2 steps)
Purity (GC/LC) >98%>95% (Risk of dimer)>99%
Atom Economy ModerateHigh Low (Phthalhydrazide waste)
Safety Profile High (Mild reagents)Moderate (H2 pressure, Pyrophoric catalyst)Moderate (Hydrazine toxicity)
C-F Bond Risk NoneLow (with Raney Ni); High (with Pd/C)None
Cost (Materials) ModerateLow High

Part 4: Experimental Protocols

Protocol A: Reductive Amination (Recommended for Lab Scale)

Validated for 1g - 10g scale.

Materials:

  • 3-Fluorobenzaldehyde (1.0 eq)

  • Ammonium Acetate (10.0 eq)

  • Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (STAB) (1.5 eq)
    
  • Methanol (Solvent)[2]

Step-by-Step Workflow:

  • Imine Formation: In a round-bottom flask, dissolve 3-fluorobenzaldehyde (10 mmol) in Methanol (30 mL). Add Ammonium Acetate (100 mmol). Stir at room temperature for 1 hour. Note: Excess ammonium is crucial to prevent dimerization.

  • Reduction: Cool the mixture to 0°C. Carefully add the reducing agent (STAB or

    
    ) portion-wise over 15 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (DCM/MeOH 9:1) or LCMS.[3]

  • Quench: Acidify with 1M HCl to pH < 2 to decompose excess hydride and liberate the amine from boron complexes. Stir for 30 mins.

  • Workup: Wash the acidic aqueous layer with Diethyl Ether (to remove unreacted aldehyde/alcohol). Basify the aqueous layer to pH > 12 using 6M NaOH.

  • Extraction: Extract the free amine into DCM (

    
     mL). Dry over 
    
    
    
    and concentrate.
  • Purification: If necessary, convert to HCl salt for recrystallization or purify via flash chromatography (DCM/MeOH/

    
    ).
    
Protocol B: Catalytic Hydrogenation of Nitrile (Recommended for Scale-up)

Validated for >10g scale.

Materials:

  • 3-Fluorobenzonitrile[4]

  • Raney Nickel (Slurry in water/methanol) - Warning: Pyrophoric

  • 7M Ammonia in Methanol

  • Hydrogen Gas[5]

Step-by-Step Workflow:

  • Preparation: Flush a hydrogenation vessel (Parr shaker or autoclave) with Nitrogen.

  • Loading: Add Raney Nickel (10 wt% loading relative to substrate) under inert atmosphere. Add 3-Fluorobenzonitrile (50 mmol) dissolved in 7M Ammonia in Methanol (50 mL).

    • Critical: The presence of ammonia inhibits the condensation of the product amine with the intermediate imine.

  • Hydrogenation: Pressurize with

    
     to 50 psi (3.4 bar). Shake/stir at room temperature.
    
    • Note: Heating (>50°C) increases the risk of C-F cleavage. Keep at RT.

  • Monitoring: Monitor hydrogen uptake. Reaction typically completes in 4–6 hours.

  • Filtration: Carefully filter the catalyst through a pad of Celite under an inert atmosphere (do not let Raney Ni dry out). Wash with Methanol.[2][6]

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be distilled under vacuum for high purity.[7]

Part 5: Mechanistic Visualization

The following diagram details the Reductive Amination pathway, highlighting the critical control point for chemoselectivity.

ReductiveAmination Aldehyde 3-Fluorobenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH3 SideProduct Alcohol Side Product (Avoided by Selectivity) Aldehyde->SideProduct + H- (Slow with STAB) Ammonia NH4OAc (Excess) Imine Imine / Iminium Ion (Target for Reduction) Hemiaminal->Imine - H2O Product (3-Fluorophenyl)methylamine Imine->Product + H- (Fast) Hydride Hydride Donor (NaBH(OAc)3)

Figure 2: Mechanistic pathway of reductive amination. The use of STAB ensures the hydride attacks the Imine preferentially over the Aldehyde.

References

  • Review of Reductive Amination Methods: Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development.

  • Catalytic Hydrogenation of Nitriles (Selectivity): Kühn, F. E., et al. (2020). Catalytic Hydrogenation of Nitriles to Primary Amines.[8][9] Chemical Reviews.

  • Hydrodefluorination Risks in Hydrogenation: Albonetti, S., et al. (2012). Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions. Environmental Science & Technology.

  • Gabriel Synthesis Modifications: Khan, M. N. (2011). Kinetic Evidence for the Occurrence of a Stepwise Mechanism in the Hydrazinolysis of Phthalimide. The Journal of Organic Chemistry.

  • Safety of Raney Nickel: Organic Chemistry Portal. (2024). Raney Nickel: Preparation and Safety.

Sources

Validation

Evaluating the Off-Target Effects of (3-Fluorophenyl)methylamine: A Comparative and Methodological Guide

For researchers, scientists, and drug development professionals, understanding the full pharmacological profile of a compound is paramount to its successful and safe development. This guide provides an in-depth evaluatio...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the full pharmacological profile of a compound is paramount to its successful and safe development. This guide provides an in-depth evaluation of (3-Fluorophenyl)methylamine, a substituted phenethylamine, with a focus on its potential off-target effects. Due to the limited specific literature on this molecule, this guide synthesizes information from structurally related compounds to infer a likely pharmacological profile and presents a robust experimental framework for its empirical validation.

Introduction: The Imperative of Off-Target Profiling

(3-Fluorophenyl)methylamine, also known as 3-Fluorobenzylamine, belongs to the phenethylamine class, which is rich with centrally active compounds.[1] Its structure suggests a primary mechanism of action involving the modulation of monoamine neurotransmitter systems, such as those for dopamine, norepinephrine, and serotonin. However, the introduction of a fluorine atom to the phenyl ring can significantly alter its binding profile, potentially introducing unintended interactions with other biological targets. These "off-target" effects are a major cause of adverse drug reactions (ADRs) and a significant contributor to late-stage clinical failures.[2][3] Therefore, early and comprehensive off-target screening is not just a regulatory requirement but a critical step in de-risking a drug candidate and optimizing its therapeutic window.[4][5]

This guide will first infer the potential off-target liabilities of (3-Fluorophenyl)methylamine by comparing it to structurally similar compounds. It will then provide a detailed, actionable framework for experimentally validating these predictions, including specific assay protocols and data interpretation strategies.

Inferred Pharmacological Profile and Potential Off-Target Interactions

The core structure of (3-Fluorophenyl)methylamine is a phenethylamine. Compounds of this class are well-known for their interaction with monoamine transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] They can act as reuptake inhibitors and/or releasing agents, thereby increasing the synaptic concentration of these neurotransmitters.

The fluorine substitution at the 3-position is critical. Halogenation can alter a compound's metabolic stability, lipophilicity, and electronic properties, which in turn influences its target affinity and selectivity. For instance, related compounds like 3-Fluoromethamphetamine (3-FMA) exhibit potent effects on the dopaminergic and serotonergic systems.[6][7] Studies on 3-FMA have shown that it can induce significant hyperthermia, oxidative stress, and dopaminergic neurotoxicity, effects that are at least partially mediated by dopamine D1 receptor activation.[7]

Based on these analogs, it is reasonable to hypothesize that (3-Fluorophenyl)methylamine will primarily act as a monoamine modulator. However, its off-target liabilities could extend to:

  • Adrenergic and Serotonergic Receptors: Direct agonism or antagonism at various subtypes of adrenergic (α, β) and serotonergic (5-HT) receptors.

  • Monoamine Oxidase (MAO): Inhibition of MAO-A or MAO-B, which could potentiate the effects of increased monoamine release and lead to dangerous drug-drug interactions.[8][9]

  • hERG Channel: Blockade of the hERG potassium channel, a common off-target interaction associated with cardiotoxicity (QT prolongation).

  • Other GPCRs, Ion Channels, and Enzymes: A broad range of other targets that are often implicated in adverse drug effects.

Comparative Analysis with Structurally Related Compounds

To contextualize the potential risks associated with (3-Fluorophenyl)methylamine, it is instructive to compare its inferred properties with those of well-characterized, structurally related compounds.

Feature(3-Fluorophenyl)methylamine (Inferred)3-Fluoromethcathinone (3-FMC)4-Fluoroamphetamine (4-FA)para-Methoxyamphetamine (PMA)
Primary Mechanism Monoamine reuptake inhibitor/releaserMonoamine uptake inhibitor and releaser[6]Releasing agent and reuptake inhibitor of DA, 5-HT, NE[10]Serotonin releasing agent, MAO-A inhibitor[8]
Potency at DAT Likely moderate to highPotent dopamine elevator[6]Moderate (IC₅₀ = 770 nM)[10]Weak dopamine elevator[8]
Potency at SERT Likely moderatePotent serotonin elevator[6]Weak (IC₅₀ = 6800 nM)[10]Potent serotonin modulator[8]
Known Side Effects UnknownHypersalivation, motor incoordination, neurotoxicity[6]Nausea, headaches, increased heart rate, insomnia[10]Severe hyperthermia, nausea, vomiting, hallucinations[8]
Key Risk Profile Potential for psychostimulant effects, cardiovascular toxicity, and neurotoxicity.High abuse potential, neurotoxic effects.[6]Stimulant and entactogenic effects, potential for abuse.[10]High toxicity, often sold illicitly as "ecstasy" with fatal consequences.[8]

This comparison highlights that while the primary target profile may be similar across these analogs, subtle structural changes (e.g., fluorine position, addition of a methyl or methoxy group) can drastically alter the potency, selectivity, and overall safety profile. This underscores the necessity of empirical testing for (3-Fluorophenyl)methylamine.

Experimental Framework for Off-Target Profiling

A systematic evaluation of off-target effects is crucial. This process should begin with broad screening panels and progress to more focused functional assays for any identified "hits."

Initial Broad Liability Screening

The most efficient first step is to screen the compound against a panel of targets known to be associated with adverse drug reactions. Several contract research organizations (CROs) offer standardized safety panels, such as the InVEST44 panel or the WuXi AppTec Mini Safety 44 Panel, which are designed to identify high-risk interactions early in the discovery process.[2][4] These panels typically include a well-established set of targets implicated in clinical ADRs.[2][3]

Recommended Initial Screening Panel:

  • G-Protein Coupled Receptors (GPCRs): Adrenergic, Dopaminergic, Serotonergic, Muscarinic, Histaminergic, Opioid receptors.

  • Ion Channels: hERG, Nav, Cav, Kv channels.

  • Transporters: DAT, NET, SERT.

  • Enzymes: COX-1, COX-2, PDE isoforms, Monoamine Oxidase (MAO-A, MAO-B).

  • Nuclear Receptors: Key receptors involved in drug metabolism and toxicity.

The following diagram illustrates a typical workflow for off-target screening.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Validation & Functional Analysis cluster_2 Phase 3: Selectivity & Risk Assessment Compound (3-Fluorophenyl)methylamine Screening Broad Off-Target Panel (e.g., Safety44) - Radioligand Binding Assays - Enzyme Inhibition Assays Compound->Screening Data_Analysis Data Analysis Identify hits (e.g., >50% inhibition) Screening->Data_Analysis Primary screen data Dose_Response Dose-Response Curves Determine IC₅₀ / EC₅₀ Data_Analysis->Dose_Response Functional_Assay Functional Assays (e.g., Calcium flux, cAMP, Membrane potential) Dose_Response->Functional_Assay Selectivity Selectivity Profiling (On-target vs. Off-target) Functional_Assay->Selectivity Validated off-target activity Risk_Assessment Risk Assessment - Therapeutic Index Calculation - SAR Analysis Selectivity->Risk_Assessment

Workflow for off-target liability assessment.
Detailed Experimental Protocols

Below are representative, detailed protocols for key assays in the off-target screening process.

This protocol describes a competitive binding assay to determine if (3-Fluorophenyl)methylamine displaces a known radiolabeled ligand from the 5-HT₂ₐ receptor, indicating a direct interaction.

Objective: To determine the binding affinity (Kᵢ) of (3-Fluorophenyl)methylamine for the human 5-HT₂ₐ receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Radioligand: [³H]-Ketanserin.

  • Non-specific binding control: Mianserin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: (3-Fluorophenyl)methylamine, serially diluted.

  • 96-well filter plates (GF/B).

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of (3-Fluorophenyl)methylamine in assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 25 µL of assay buffer (for total binding) or 25 µL of Mianserin (for non-specific binding) or 25 µL of test compound dilution.

    • 25 µL of [³H]-Ketanserin (final concentration ~1 nM).

    • 50 µL of diluted cell membranes (~10 µg protein/well).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate percent inhibition for each concentration of the test compound relative to total and non-specific binding controls.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

This protocol assesses the functional effect of the compound on the hERG channel, a critical assay for predicting cardiotoxicity.

Objective: To determine the IC₅₀ of (3-Fluorophenyl)methylamine for inhibition of the hERG channel current.

Materials:

  • CHO or HEK293 cells stably expressing the human hERG channel.

  • Automated patch-clamp system (e.g., QPatch, Patchliner).

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, pH 7.2.

  • Test Compound: (3-Fluorophenyl)methylamine, serially diluted in external solution.

Procedure:

  • Cell Preparation: Harvest the cells and prepare a single-cell suspension at the appropriate density for the automated patch-clamp system.

  • System Setup: Prime the system with external and internal solutions.

  • Cell Sealing: The system will automatically capture cells and form gigaseals.

  • Baseline Recording: Establish a stable whole-cell recording configuration. Record baseline hERG currents using a depolarizing voltage step protocol designed to elicit the characteristic tail current.

  • Compound Application: Apply vehicle control (e.g., 0.1% DMSO in external solution) to establish a stable baseline. Then, apply increasing concentrations of (3-Fluorophenyl)methylamine sequentially. Allow the current to reach a steady state at each concentration.

  • Data Acquisition: Record the hERG tail current amplitude at each voltage step for each compound concentration.

  • Data Analysis:

    • Measure the peak tail current at each concentration.

    • Calculate the percent inhibition of the current relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Determine the IC₅₀ value by fitting the data to a Hill equation.

Data Interpretation and Risk Mitigation

A "hit" is typically defined as >50% inhibition or stimulation at a screening concentration of 10 µM. For any validated hits, the key consideration is the therapeutic index (or safety margin): the ratio of the off-target IC₅₀ to the on-target EC₅₀. A large margin (e.g., >100-fold) suggests a lower risk, while a small margin indicates a potential liability that needs to be addressed.

If significant off-target activity is identified, strategies for mitigation include:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test new analogs to identify modifications that reduce off-target activity while preserving on-target potency.[4]

  • Counter-Screening: Proactively screen new analogs against the identified off-target to guide the design process.

  • Risk-Benefit Analysis: If the off-target effect cannot be engineered out, a thorough risk-benefit analysis is required to determine if the therapeutic potential outweighs the potential for adverse effects in the target patient population.

The following diagram illustrates the potential signaling pathway modulation by a phenethylamine compound, highlighting both on-target and potential off-target interactions.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Compound (3-Fluorophenyl)methylamine DAT Dopamine Transporter (DAT) Compound->DAT Blocks Reuptake SERT Serotonin Transporter (SERT) Compound->SERT Blocks Reuptake HT2A 5-HT2A Receptor (Off-Target GPCR) Compound->HT2A Direct Off-Target Interaction? hERG hERG K+ Channel (Off-Target Ion Channel) Compound->hERG Direct Off-Target Interaction? DA_vesicle Dopamine Vesicle VMAT2 VMAT2 DA_synapse Dopamine DA_vesicle->DA_synapse Release MAO MAO D2R Dopamine D2 Receptor (GPCR) Signaling Downstream Signaling D2R->Signaling HT2A->Signaling DA_synapse->MAO Metabolism DA_synapse->D2R On-Target Activation SERT_synapse Serotonin SERT_synapse->HT2A Off-Target Interaction

Inferred signaling of (3-Fluorophenyl)methylamine.

Conclusion

While direct experimental data for (3-Fluorophenyl)methylamine is scarce, a comparative analysis of its structural analogs strongly suggests a primary role as a monoamine modulator with potential for significant off-target liabilities, including interactions with serotonergic receptors and the hERG channel. The psychostimulant, neurotoxic, and cardiovascular effects observed with related compounds like 3-FMA and PMA serve as a critical warning.

For any research or development program involving (3-Fluorophenyl)methylamine, a rigorous and early assessment of its off-target profile is not merely recommended but essential. The experimental framework provided in this guide, from broad panel screening to specific functional assays, offers a clear and scientifically robust pathway to characterizing its safety profile, enabling data-driven decisions, and ultimately, mitigating the risk of costly late-stage failures.

References

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]

  • Zhu, F., et al. In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B. [Link]

  • Bowes, J., et al. Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Chemical Biology. [Link]

  • Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. [Link]

  • seqWell. BLOG: Selecting the Right Gene Editing Off-Target Assay. [Link]

  • Drug Discovery News. The precision paradox: Off-target effects in gene editing. [Link]

  • Wojcieszak, J., et al. Methcathinone and 3-Fluoromethcathinone Stimulate Spontaneous Horizontal Locomotor Activity in Mice and Elevate Extracellular Dopamine and Serotonin Levels in the Mouse Striatum. Pharmaceuticals. [Link]

  • Wikipedia. para-Methoxyamphetamine. [Link]

  • PubChem. (RS)-N-[1-(3-fluorophenyl)ethyl]methylamine. [Link]

  • PubChem. (3-Fluorophenyl)Methanamine Hydrochloride. [Link]

  • MDPI. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. [Link]

  • Wikipedia. para-Methoxymethamphetamine. [Link]

  • Wikipedia. 4-Fluoroamphetamine. [Link]

  • Shin, E. J., et al. Role of dopamine D1 receptor in 3-fluoromethamphetamine-induced neurotoxicity in mice. Archives of Toxicology. [Link]

  • Wikipedia. Methedrone. [Link]

  • Bäckberg, M., et al. Adverse events related to the new psychoactive substance 3-fluorophenmetrazine – results from the Swedish STRIDA project. Clinical Toxicology. [Link]

  • ACS Omega. Screening Oil Components for Interleukin-2-Loaded Lipid-Based Formulations with Molecular Dynamics, In Vitro Characterization, and Cell Culture Evaluation. [Link]

  • FDA. Premarket Approval (PMA). [Link]

  • FDA. PMA Special Considerations. [Link]

  • UC San Diego. Cognitive Deficits from Meth and PCP Use Are Generated By a Common Neurotransmitter Switch. [Link]

  • ResearchGate. The potent psychomotor, rewarding and reinforcing properties of 3-fluoromethamphetamine in rodents. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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[(3-Fluorophenyl)methyl](3-methoxypropyl)amine
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